m-PEG17-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO21/c1-45-6-7-47-10-11-49-14-15-51-18-19-53-22-23-55-26-27-57-30-31-59-34-35-61-37-36-60-33-32-58-29-28-56-25-24-54-21-20-52-17-16-50-13-12-48-9-8-46-5-4-40(44)62-41-38(42)2-3-39(41)43/h2-37H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQNNHSNVCGRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG17-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG17-NHS ester is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. This heterobifunctional linker consists of a methoxy-terminated PEG chain with 17 ethylene (B1197577) glycol units, providing excellent hydrophilicity and biocompatibility. The other end of the linker is functionalized with an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines. This reactivity allows for the covalent attachment of the PEG chain to proteins, peptides, antibodies, and other biomolecules, a process known as PEGylation. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.
Chemical Properties and Specifications
This compound is a well-defined compound with consistent properties, making it ideal for applications requiring high purity and batch-to-batch reproducibility.
| Property | Value | Reference |
| Chemical Formula | C40H75NO21 | [1][2] |
| Molecular Weight | 906.03 g/mol | [1][2] |
| CAS Number | 174569-25-6 | |
| Purity | Typically >95% | [2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Solubility | Soluble in water, DMSO, DMF, and chloroform | [3] |
| Storage Conditions | -20°C, desiccated. Moisture-sensitive. | [1][4] |
Reaction Mechanism and Kinetics
The primary application of this compound is the modification of biomolecules through the reaction of its NHS ester group with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein).
Reaction with Primary Amines
The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.[5]
Hydrolysis and Stability
A competing reaction to amidation is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[5] Therefore, it is crucial to perform conjugation reactions promptly after preparing the this compound solution.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
| 5.5 | 37 | > 48 hours (for a related CPT-PEG conjugate) | [6] |
| 7.4 | 37 | Significant dissociation observed after 48 hours (for a related CPT-PEG conjugate) | [6] |
| 9.0 | 37 | Highest dissociation observed after 48 hours (for a related CPT-PEG conjugate) | [6] |
Applications in Research and Drug Development
The hydrophilic and flexible nature of the PEG chain, combined with the specific reactivity of the NHS ester, makes this compound a versatile tool in various applications.
PEGylation of Proteins and Peptides
PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The attachment of PEG chains can:
-
Increase hydrodynamic size: This leads to reduced renal clearance and a longer circulation half-life.
-
Shield from proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the protein's stability in vivo.
-
Reduce immunogenicity: The PEG layer can mask antigenic epitopes on the protein surface, reducing the immune response.
-
Enhance solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic proteins.
Linker in Antibody-Drug Conjugates (ADCs)
This compound can be used as a component of the linker in ADCs. The PEG spacer can improve the solubility of the ADC and modulate the distance between the antibody and the cytotoxic payload.
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is a commonly used PEG-based linker in the synthesis of PROTACs.[2][7][8][9] The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. nanocs.net [nanocs.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to m-PEG17-NHS Ester: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of m-PEG17-NHS ester, a versatile polyethylene (B3416737) glycol (PEG) reagent. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and bioconjugation.
Introduction
This compound is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in the field of bioconjugation. It is composed of a methoxy-terminated PEG chain with 17 ethylene (B1197577) glycol units, functionalized with an N-hydroxysuccinimidyl (NHS) ester at the other end. This heterobifunctional structure allows for the covalent attachment of the hydrophilic PEG chain to various biomolecules, a process known as PEGylation.
The primary application of this compound lies in its ability to modify proteins, peptides, oligonucleotides, and other molecules containing primary amine groups.[1] The NHS ester group reacts specifically and efficiently with these amines under physiological or slightly basic conditions to form stable amide bonds.[2] The attached PEG chain imparts several beneficial properties to the modified molecule, including increased hydrophilicity, improved bioavailability, reduced immunogenicity, and enhanced stability.[3] Furthermore, this compound is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[4]
Chemical Structure and Properties
The chemical structure of this compound consists of a methoxy-capped polyethylene glycol chain with 17 repeating ethylene glycol units, connected to a terminal N-hydroxysuccinimidyl ester.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | mPEG16-CH2CH2COONHS Ester, this compound | [5] |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-heptadecaoxatripentacontan-53-oate | [5] |
| Appearance | To be determined; likely a white to off-white solid or viscous oil | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C40H75NO21 | [1][5] |
| Molecular Weight | ~906.03 g/mol | [1][5] |
| Exact Mass | 905.4800 | [5] |
| Purity | >95% (typical) | [5] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents.[6] The hydrophilic PEG spacer increases solubility in aqueous media.[1] | |
| Storage Conditions | Store at -20°C, desiccated.[1] Shipped under ambient temperature as a non-hazardous chemical.[5] |
Experimental Protocols
General Considerations for Handling and Storage
This compound is sensitive to moisture, which can lead to the hydrolysis of the reactive NHS ester group.[7] It is crucial to handle the reagent in a dry environment and to store it at -20°C under desiccation.[1] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[7] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF and used immediately, as the NHS ester is not stable in solution for extended periods.[7]
Protocol for PEGylation of a Model Protein (e.g., Antibody)
This protocol outlines a general procedure for the covalent conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be PEGylated (e.g., IgG antibody)
-
Reaction Buffer: Amine-free buffer, such as 0.1 M phosphate (B84403) buffer, pH 7.2-8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or desalting column.
-
This compound Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The extent of PEGylation can be determined using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
Experimental Workflow for Protein PEGylation:
Caption: Workflow for the PEGylation of a protein using this compound.
Protocol for Use in PROTAC Synthesis
This compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of a PROTAC. This protocol provides a general outline for the conjugation of the this compound to a ligand containing a primary amine.
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH2)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or DMSO)
-
Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Analytical and preparative HPLC system for monitoring and purification
Procedure:
-
Ligand Dissolution: Dissolve the amine-containing ligand in the anhydrous aprotic solvent.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the base (1.5-2.0 equivalents) to the ligand solution.
-
Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in the anhydrous aprotic solvent and add it dropwise to the ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting PEGylated ligand by preparative HPLC to obtain the desired product.
-
-
Further Conjugation: The purified PEGylated ligand can then be further reacted with the second ligand (e.g., an E3 ligase binder with a suitable functional group) to complete the PROTAC synthesis.
Logical Relationship in PROTAC Synthesis:
Caption: Logical flow of PROTAC synthesis using this compound as a linker.
Reactivity and Stability
The reactivity of this compound is centered around the NHS ester functional group. This group is an excellent leaving group, facilitating the nucleophilic attack by primary amines to form a stable amide bond.[2] The optimal pH for this reaction is typically between 7.0 and 8.5.[7] At lower pH values, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate. At higher pH values (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[2]
The hydrolysis of the NHS ester is a critical factor to consider. The half-life of an NHS ester can be several hours at pH 7.0 but can decrease to minutes at pH 8.6 and above. Therefore, it is essential to perform the conjugation reaction promptly after preparing the this compound solution.
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of drug delivery, proteomics, and therapeutic development. Its well-defined structure and high reactivity with primary amines make it an ideal reagent for PEGylating biomolecules to improve their pharmacokinetic and pharmacodynamic properties. Furthermore, its application as a flexible linker in the burgeoning field of PROTACs highlights its importance in the development of next-generation therapeutics. By understanding its chemical properties and following appropriate experimental protocols, scientists can effectively utilize this compound to advance their research and development goals.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. m-peg-17-nhs ester — TargetMol Chemicals [targetmol.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
m-PEG17-NHS ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of m-PEG17-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation and drug development.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methoxy-terminated PEG chain of 17 ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and biocompatibility, while the NHS ester allows for covalent conjugation to primary amines on biomolecules.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₄₀H₇₅NO₂₁ | [1][2][3] |
| Molecular Weight | ~906.03 g/mol | [2][3][4] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [5][6] |
Applications in Bioconjugation and Drug Development
The primary application of this compound is the PEGylation of proteins, peptides, oligonucleotides, and other biomolecules.[1] This process can enhance the therapeutic properties of biomolecules by:
-
Increasing solubility and stability: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions and protect them from enzymatic degradation.[1]
-
Reducing immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its potential to elicit an immune response.
-
Prolonging circulation half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.
A significant and emerging application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] The this compound can be used as a linker to connect the target-binding ligand and the E3 ligase ligand in a PROTAC molecule.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). The protocol may require optimization for specific proteins and desired degrees of labeling.
Materials
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)[4]
Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.[8]
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8]
-
The concentration of the stock solution will depend on the desired molar excess of the reagent over the protein. A 10-20 fold molar excess is a common starting point.[9]
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][8] Protect from light if the protein or other components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will react with any unreacted this compound.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[4]
-
-
Characterization and Storage:
-
Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified PEGylated protein under conditions appropriate for the unmodified protein.
-
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general mechanism of action for a PROTAC, a key application for linkers like this compound.
Caption: Workflow of PROTAC-mediated protein degradation.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - ZA [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Poly(ethylene glycol) Spacers
An In-depth Technical Guide to the Hydrophilicity of PEG Spacers for Researchers, Scientists, and Drug Development Professionals.
Poly(ethylene glycol) (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] In the realms of biotechnology and drug development, PEG chains are frequently used as flexible spacers or linkers, a process known as PEGylation.[2] This strategy is widely employed to improve the therapeutic efficacy of proteins, peptides, nanoparticles, and small-molecule drugs.[3][4] The foundational characteristic that makes PEG indispensable is its profound hydrophilicity.
The hydrophilic nature of PEG imparts several critical advantages to therapeutic molecules:
-
Enhanced Solubility: PEG spacers can significantly increase the aqueous solubility of hydrophobic drugs, which is crucial for developing viable intravenous formulations.[2][5]
-
Improved Biocompatibility: PEG is well-tolerated by the body, exhibiting low toxicity and minimal immunogenicity, and is approved by the U.S. Food and Drug Administration (FDA) for various medical applications.[1][3]
-
Prolonged Systemic Circulation: By creating a hydration shell, PEG provides a "stealth" effect that shields conjugated molecules from the immune system, reducing clearance by the reticuloendothelial system (RES) and extending their half-life in the bloodstream.[6][7][8]
-
Reduced Protein Adsorption: The PEG hydration layer sterically hinders the non-specific binding of plasma proteins (opsonization), a primary trigger for clearance and unwanted immune responses.[9][10][11]
This guide provides a technical overview of the principles governing PEG's hydrophilicity, methods for its characterization, and its impact on drug delivery applications.
The Chemical and Physical Basis of PEG's Hydrophilicity
The hydrophilicity of PEG is rooted in the chemical structure of its monomer unit, ethylene glycol (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[2] This interaction leads to the formation of a tightly bound, structured hydration shell around the PEG chain.[8] This shell effectively increases the hydrodynamic volume of the conjugated molecule and acts as a physical barrier, preventing close contact with other macromolecules like proteins and enzymes.[2][8]
This "steric hindrance" or "stealth" effect is a cornerstone of PEGylation technology.[6][8] By repelling proteins and evading immune cells, PEGylated nanoparticles and drugs can circulate for longer periods, increasing the probability of reaching their intended target, such as a tumor, through effects like the Enhanced Permeability and Retention (EPR) effect.[7][8]
Factors Influencing the Functional Hydrophilicity of PEG Spacers
The overall effectiveness of a PEG spacer is not solely dependent on its inherent hydrophilicity but is also governed by several structural parameters that can be tuned during the design of a drug conjugate.
-
PEG Chain Length (Molecular Weight): The length of the PEG chain has a significant impact on its functional properties. Longer chains generally provide a thicker hydration layer, which can more effectively shield the conjugated molecule.[12] However, there is often an optimal length beyond which further increases may not enhance circulation time and could potentially introduce other issues.[13] The molecular weight of PEG influences protein adsorption, with higher molecular weights often leading to greater reduction in non-specific binding.[12]
-
Grafting Density: The density of PEG chains on a surface dictates their conformation. At low densities, PEG chains adopt a flexible, "mushroom-like" coil. As density increases, steric repulsion forces the chains to extend outwards, forming a more rigid and dense "brush" conformation.[14] The brush conformation is generally more effective at preventing protein adsorption.[10]
-
Architecture: PEG spacers can be linear or branched (e.g., Y-shaped). Branched PEGs can offer a greater hydrodynamic volume and shielding effect compared to a linear PEG of the same total molecular weight.[15] Recent studies have also explored pendant positioning of PEG within a drug-linker, which can improve stability and pharmacokinetics compared to conventional linear configurations.[16]
Quantitative Data on PEG Hydrophilicity and Performance
The hydrophilicity of PEGylated surfaces and its functional consequences, such as protein repulsion, can be quantified using various analytical techniques. The following tables summarize representative data from the literature.
Table 1: Effect of PEG Chain Length on Equilibrium Water Content (EWC) and Protein Adsorption
| PEG Chain Length (in copolymer) | Equilibrium Water Content (%) | Protein Adsorption (Relative Units) | Reference |
|---|---|---|---|
| No PEG | 25.5 | 1.00 (baseline) | [17] |
| PEG 400 | 23.1 | Not Reported | [17] |
| PEG 1000 | 28.9 | Not Reported | [17] |
| PEG 2000 | 35.2 | 0.45 | [12][17] |
| PEG 5000 | Not Reported | 0.20 |[12] |
Data compiled and interpreted from multiple sources. Protein adsorption is shown as a relative decrease compared to a non-PEGylated control.
Table 2: Effect of PEG Grafting Density on Water Contact Angle and Protein Adsorption
| PEG Grafting Density | Water Contact Angle (°) | BSA Adsorption (ng/cm²) | Reference |
|---|---|---|---|
| Low Density | ~45° | ~150 | [18] |
| Medium Density | ~38° | ~75 | [18] |
| High Density | ~30° | < 20 |[18] |
Values are illustrative, based on trends reported in the literature. Actual values depend heavily on the substrate and specific PEG molecule.
Table 3: Hydration Properties of PEG
| PEG Configuration | Molecular Weight (Da) | Bound Water Molecules per PEG Molecule | Reference |
|---|---|---|---|
| Free PEG (Random Coil) | 2000 | 136 ± 4 | [19] |
| Micelle-grafted PEG (Brush) | 2000 | 210 ± 6 |[19] |
This data demonstrates that the conformation of the PEG chain (brush vs. coil) significantly impacts its level of hydration.
Key Experimental Protocols
Characterizing the hydrophilicity and anti-fouling properties of PEGylated surfaces is essential for development and quality control. Below are detailed methodologies for key experiments.
Contact Angle Goniometry
Objective: To measure the surface wettability of a PEGylated substrate, which provides a direct indication of its hydrophilicity. A lower water contact angle corresponds to higher hydrophilicity.
Methodology:
-
Substrate Preparation: A flat substrate (e.g., silicon wafer, gold-coated slide) is thoroughly cleaned to remove organic contaminants.
-
Surface PEGylation: The substrate is functionalized with PEG using an appropriate conjugation chemistry (e.g., thiol-gold interaction for gold surfaces, silanization for silicon wafers).
-
Measurement: The substrate is placed in a contact angle goniometer. A micro-syringe dispenses a small, precise droplet of deionized water onto the surface.
-
Imaging and Analysis: A high-resolution camera captures the profile of the droplet at the liquid-solid interface. Software then calculates the angle between the substrate surface and the tangent of the droplet's edge. Measurements are typically taken at multiple points on the surface and averaged.
-
Dynamic Contact Angles: To understand surface rearrangement, advancing and receding angles can be measured by adding and removing volume from the droplet, respectively.
Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To quantify the mass and viscoelastic properties of molecules adsorbing to a PEGylated surface in real-time, providing highly sensitive data on protein resistance.
Methodology:
-
Sensor Preparation: A quartz crystal sensor is coated with a material of interest (e.g., gold) and PEGylated ex situ or in situ.
-
Baseline Establishment: The sensor is mounted in the QCM-D flow cell, and a buffer solution (e.g., PBS) is flowed over the surface until a stable baseline frequency (related to mass) and dissipation (related to viscoelasticity) are achieved.
-
Protein Incubation: A solution containing a model protein (e.g., Bovine Serum Albumin or Fibrinogen) is introduced into the flow cell.
-
Real-Time Monitoring: The QCM-D instrument continuously monitors changes in frequency (Δf) and dissipation (ΔD). A minimal change in frequency indicates low protein adsorption and thus effective anti-fouling.
-
Rinsing and Quantification: A final rinse with buffer removes any loosely bound protein. The final, stable shift in frequency can be used with the Sauerbrey equation (for rigid layers) or more complex viscoelastic modeling to calculate the precise mass of adsorbed protein per unit area (e.g., in ng/cm²).
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the atoms at the surface of a material, confirming the successful grafting of PEG chains.
Methodology:
-
Sample Preparation: A PEGylated substrate is prepared and placed in the ultra-high vacuum chamber of the XPS instrument.
-
X-ray Irradiation: The surface is irradiated with a focused beam of X-rays, which causes the emission of core-level electrons.
-
Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
-
Spectral Analysis:
-
Survey Scan: A wide scan is performed to identify all elements present on the surface.
-
High-Resolution Scan: Detailed scans of specific elemental peaks (e.g., C 1s, O 1s, Si 2p) are acquired. For PEG, the C 1s spectrum is characteristic, showing a strong peak corresponding to the C-O bonds of the ethylene glycol backbone, distinct from any adventitious carbon (C-C/C-H).
-
-
Data Interpretation: The presence and relative intensity of the C-O peak in the C 1s spectrum provide definitive evidence of a successful PEG coating.
Conclusion
The hydrophilicity of PEG spacers is a critical, multifaceted property that is fundamental to their success in modern drug delivery and biotechnology. The ability of PEG to form a stable hydration shell provides a "stealth" shield that enhances drug solubility, prolongs circulation time, and minimizes unwanted interactions with the biological environment. For researchers and drug development professionals, a thorough understanding of the factors that control this hydrophilicity—namely chain length, grafting density, and architecture—is paramount for designing effective and safe therapeutics. The quantitative experimental protocols outlined in this guide provide a framework for the systematic characterization and optimization of PEGylated systems, enabling the rational design of next-generation drug carriers.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. purepeg.com [purepeg.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. books.rsc.org [books.rsc.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Hydration of polyethylene glycol-grafted liposomes - PMC [pmc.ncbi.nlm.nih.gov]
role of m-PEG17-NHS ester as a PROTAC linker
An In-depth Technical Guide on the Role of m-PEG17-NHS Ester as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands determine the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).
Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their unique combination of hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed technical overview of this compound, a specific PEG-based linker, and its strategic role in the design and development of potent PROTACs.
Core Concepts: The Structure and Function of this compound
This compound is a chemically defined PROTAC linker with distinct functional components that dictate its utility.
-
m-PEG17: This refers to a monodisperse polyethylene glycol chain composed of 17 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group ('m') on one end. The PEG chain is the primary structural element of the linker.
-
NHS ester: This is an N-Hydroxysuccinimide ester, a highly reactive functional group located at the other end of the PEG chain.
The key characteristics imparted by these components are:
-
Enhanced Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly increases the aqueous solubility of the PROTAC molecule. This is crucial for overcoming the poor solubility often associated with large, complex PROTACs, thereby improving their handling, formulation, and pharmacokinetic profiles.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer, known for its low toxicity and immunogenicity, making it an ideal component for therapeutic agents.
-
Flexibility and Conformational Control: The PEG chain is highly flexible, allowing the PROTAC to adopt a wide range of conformations. This flexibility is vital for enabling the formation of a stable and productive ternary complex by optimizing the spatial orientation and proximity of the POI and the E3 ligase.
-
Reactive Handle for Conjugation: The NHS ester provides a reliable method for covalent conjugation. It reacts efficiently with primary amines (-NH2), such as the epsilon-amine of lysine (B10760008) residues or, more commonly, an amine-functionalized warhead or E3 ligase ligand, to form a stable amide bond. This reaction is typically performed in aprotic solvents like DMF or DMSO.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C40H75NO21 | |
| Molecular Weight | ~906.03 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactive Toward | Primary Amines (-NH2) |
The Role of Linker Length: The Significance of 17 PEG Units
The length of the linker is a critical parameter in PROTAC design. An optimal linker length is essential for the formation of a stable ternary complex, which is the prerequisite for ubiquitination and subsequent degradation.
-
Too Short: A linker that is too short can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a productive complex.
-
Too Long: An excessively long linker may lead to a non-productive or unstable ternary complex where the two proteins are not oriented correctly for efficient ubiquitin transfer.
The 17 PEG units in this compound provide a significant linker length (approximately 64 Å). While the optimal length is target-dependent and must be determined empirically, a longer linker like PEG17 can be advantageous for certain POI-E3 ligase pairs, particularly those involving large proteins or binding pockets that require greater separation to avoid steric clashes. Systematic studies have shown that varying PEG linker length has a profound impact on degradation potency (DC50) and maximal degradation (Dmax).
Visualizing the PROTAC Mechanism and Workflow
Caption: General mechanism of action for a PROTAC.
An In-depth Technical Guide to m-PEG17-NHS Ester for Surface Modification Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)17-N-hydroxysuccinimidyl ester (m-PEG17-NHS ester) for surface modification applications in research and drug development. It covers the fundamental properties, detailed experimental protocols, and the biological implications of using this versatile PEGylation reagent.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with 17 ethylene (B1197577) glycol units and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG chain imparts hydrophilicity and biocompatibility to surfaces, reducing non-specific protein adsorption and enhancing in vivo circulation times of modified nanoparticles.[1][2] The NHS ester group reacts specifically and efficiently with primary amines (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds.[3][4] This makes this compound an ideal reagent for the surface modification of a wide range of materials for applications in drug delivery, diagnostics, and biomaterial engineering.[3][5]
Core Properties and Quality Control
Proper characterization of this compound is crucial for reproducible surface modification. Key properties and typical quality control parameters are summarized in the table below.
| Property | Typical Value/Specification | Analytical Method |
| Molecular Weight | ~906.03 g/mol [6] | Mass Spectrometry (MS) |
| Chemical Formula | C40H75NO21[6] | Elemental Analysis |
| Purity | >95%[6] | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Appearance | White to off-white solid or viscous liquid[7] | Visual Inspection |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents.[4] | Solubility Testing |
| Storage Conditions | -20°C in a desiccated environment to prevent hydrolysis of the NHS ester.[6] | - |
Reaction Mechanism and Kinetics
The primary reaction mechanism of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
Figure 1: Reaction of this compound with a primary amine.
The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[7] The rate of reaction is influenced by pH, temperature, and the concentration of reactants. A competing hydrolysis reaction of the NHS ester can occur in aqueous solutions, which is more pronounced at higher pH values.[8]
Experimental Protocols for Surface Modification
This section provides detailed protocols for the surface modification of nanoparticles and planar surfaces using this compound.
Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the PEGylation of citrate-stabilized gold nanoparticles.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm)
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
PEGylation Reaction:
-
To 1 mL of the gold nanoparticle suspension (e.g., 1 nM), add the this compound stock solution to achieve a final molar excess (e.g., 10,000-fold). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the gold nanoparticles (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unreacted PEG and NHS.
-
Resuspend the nanoparticle pellet in 1 mL of 0.01 M PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
Finally, resuspend the purified PEGylated AuNPs in the desired buffer for storage or further use.
-
Quantitative Analysis of PEG Surface Density:
The surface density of PEG chains on nanoparticles can be quantified using various techniques, such as fluorescence-based assays after reacting the terminal methoxy (B1213986) group (if it were a reactive group) or by quantifying unreacted PEG in the supernatant.[3][9] A common method involves using a fluorescently labeled PEG-NHS ester and measuring the fluorescence of the particles after purification.[9]
| PEG Length (example) | Nanoparticle Diameter | Molar Excess | Incubation Time | Resulting PEG Density (chains/nm²) | Reference |
| PEG3000 | 50 nm | 10,000x | 2 h | ~1.64 | [9] |
| PEG5000 | 50 nm | 10,000x | 2 h | ~0.85 | [9] |
| PEG20000 | 50 nm | 10,000x | 2 h | ~0.14 | [9] |
Note: The data above is for thiol-PEG on gold nanocages and serves as an illustrative example. The density for this compound may vary.
Surface Modification of Amine-Functionalized Planar Surfaces (e.g., Amine-Coated Microplates)
This protocol is suitable for preparing surfaces for cell adhesion studies or immunoassays.
Materials:
-
Amine-functionalized microplate
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Washing buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in anhydrous DMSO.
-
-
Surface Activation:
-
Add 100 µL of the this compound solution to each well of the amine-functionalized microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing and Quenching:
-
Aspirate the PEG solution and wash the wells three times with 200 µL of PBST.
-
Add 200 µL of quenching buffer to each well and incubate for 30 minutes at room temperature to block any unreacted NHS ester groups.
-
Wash the wells three times with PBST and once with PBS.
-
The plate is now ready for protein immobilization or other applications.
-
Characterization of Modified Surfaces:
The success of the surface modification can be assessed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of the characteristic C-O ether peak from the PEG backbone and the N 1s peak from the newly formed amide bond.[10][11] Water contact angle measurements can also indicate a successful modification, as the hydrophilic PEG layer will decrease the contact angle.
References
- 1. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptors and Relevant Emerging Therapeutics with Reference to Delivery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Nanoparticles and cytokine response [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of PEGylated Toll Like Receptor 7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Integrin Adhesions by Varying the Density of Substrate-Bound Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Basics of Protein PEGylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a cornerstone of biopharmaceutical development. This chemical modification has been instrumental in enhancing the therapeutic efficacy of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the fundamental principles of protein PEGylation, designed for professionals in the field of drug development. It delves into the core chemistries, strategic considerations for implementation, and the analytical techniques essential for the characterization of PEGylated proteins. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways are included to offer a thorough understanding of this critical technology.
Introduction to Protein PEGylation
Protein-based therapeutics have revolutionized medicine due to their high specificity and potency. However, their clinical application is often hampered by inherent limitations such as short circulating half-lives, susceptibility to proteolytic degradation, and potential immunogenicity.[1] PEGylation is a widely adopted strategy to overcome these challenges.[2] It involves the covalent conjugation of one or more PEG chains to a protein molecule.[1]
The attached PEG chains increase the hydrodynamic size of the protein, which reduces its renal clearance and extends its circulation time in the bloodstream.[1][3] Furthermore, the PEG polymer forms a protective layer around the protein, shielding it from proteolytic enzymes and reducing its immunogenicity and antigenicity.[1] This technology has evolved from non-specific, random conjugation methods ("first-generation PEGylation") to more controlled, site-specific approaches ("second-generation PEGylation") that yield more homogeneous and well-defined products.[1]
Advantages of Protein PEGylation
The conjugation of PEG to a protein confers several significant pharmacological benefits:
-
Prolonged Circulatory Half-Life: The increased size of the PEG-protein conjugate reduces the rate of kidney clearance, leading to a longer in-vivo half-life and reduced dosing frequency.[1]
-
Enhanced Stability: The PEG chains protect the protein from enzymatic degradation, improving its stability in biological fluids.[4]
-
Reduced Immunogenicity: The polymer shell masks antigenic epitopes on the protein surface, diminishing the immune response against the therapeutic protein.[1]
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic proteins, facilitating their formulation and administration.
-
Altered Pharmacokinetics: The changes in size and charge due to PEGylation can modify the biodistribution of the protein, potentially leading to increased accumulation at target sites.
Evolution of PEGylation: From First to Second Generation
The field of protein PEGylation has seen significant advancements, moving from less controlled to more precise conjugation strategies.
-
First-Generation PEGylation: Early methods involved the random attachment of PEG to multiple reactive sites on the protein surface, typically targeting the abundant amine groups of lysine (B10760008) residues. This approach often resulted in a heterogeneous mixture of PEGylated isomers with varying numbers of attached PEG chains and different sites of attachment, leading to difficulties in characterization and potential loss of biological activity.[1]
-
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, site-specific PEGylation techniques were developed. These approaches aim to attach a single PEG molecule at a predetermined location on the protein, resulting in a homogeneous product with preserved biological activity. This is achieved through more specific chemistries targeting less abundant amino acids like cysteine or by using enzymatic methods.[1]
Chemistry of Protein PEGylation
The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein, the desired properties of the final conjugate, and the need for site-specificity.
Amine-Directed PEGylation (Lysine and N-terminus)
Targeting the primary amine groups of lysine residues and the N-terminal α-amino group is the most common PEGylation strategy due to the abundance of lysine on the surface of most proteins.[2]
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines, forming stable amide bonds. The reaction is typically carried out at a slightly alkaline pH (7-9). While effective, this method can lead to a heterogeneous product mixture due to the presence of multiple lysine residues.[1]
-
Aldehyde Chemistry (Reductive Amination): PEG aldehydes react with primary amines to form a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride. By controlling the reaction pH, this method can be made more selective for the N-terminus, which generally has a lower pKa than the ε-amino group of lysine.[5]
Thiol-Directed PEGylation (Cysteine)
Cysteine residues, with their reactive thiol groups, are excellent targets for site-specific PEGylation, as they are less abundant than lysine.
-
Maleimide (B117702) Chemistry: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for site-specific PEGylation, often requiring the introduction of a free cysteine at a desired location through genetic engineering.[4]
-
Disulfide Bridging: This technique involves the reduction of a native disulfide bond in the protein, followed by reaction with a bis-alkylating PEG reagent that bridges the two resulting thiol groups. This approach has the advantage of maintaining the protein's tertiary structure.[1]
Enzymatic PEGylation
Enzymatic methods offer high specificity and mild reaction conditions, making them an attractive option for site-specific PEGylation.
-
Transglutaminase (TGase): This enzyme catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as a PEG-amine. This method is highly site-specific and reproducible.[1][2]
Strategic Considerations for Protein PEGylation
The successful development of a PEGylated protein therapeutic requires careful consideration of several factors. The following logical workflow can guide the decision-making process.
Caption: A decision-making workflow for developing a PEGylated protein therapeutic.
Quantitative Data on PEGylation
The efficiency of PEGylation and its impact on protein bioactivity are critical parameters that must be quantified. The following tables summarize representative data for different PEGylation strategies.
Table 1: Comparison of Common PEGylation Chemistries
| PEGylation Chemistry | Target Residue(s) | Typical Reaction pH | Molar Ratio (PEG:Protein) | Advantages | Disadvantages |
| NHS Ester | Lysine, N-terminus | 7.0 - 9.0 | 5:1 to 50:1 | Well-established, high reactivity | Can lead to heterogeneous products, potential loss of activity |
| Aldehyde | Lysine, N-terminus | 5.5 - 7.5 | 5:1 to 20:1 | More selective for N-terminus at lower pH | Requires a reducing agent, slower reaction |
| Maleimide | Cysteine | 6.5 - 7.5 | 1:1 to 10:1 | Highly site-specific, stable linkage | Requires a free cysteine, potential for maleimide hydrolysis |
| Enzymatic (TGase) | Glutamine | 7.0 - 8.0 | 1:1 to 5:1 | Highly specific, mild conditions | Requires a specific enzyme recognition site, enzyme cost |
Table 2: Impact of PEGylation on Protein Bioactivity and Pharmacokinetics (Illustrative Examples)
| Protein | PEGylation Method | PEG Size (kDa) | Retained Bioactivity (%) | Half-Life Increase (fold) | Reference |
| Lysozyme | NHS Ester | 5 | ~60% | - | [6] |
| Interferon α-2a | N-terminal Aldehyde | 20 | >90% | ~10 | [7] |
| G-CSF | N-terminal Aldehyde | 20 | >95% | ~15 | [1] |
| Antibody Fragment (Fab) | Cysteine-Maleimide | 40 | ~80% | ~20 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in protein PEGylation.
Protocol for Amine-Reactive PEGylation using NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol for Thiol-Reactive PEGylation using Maleimide
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP in a degassed buffer. Remove the reducing agent using a desalting column.
-
Protein Preparation: Dissolve the protein containing a free cysteine in a degassed buffer at pH 6.5-7.5 (e.g., phosphate buffer with EDTA).
-
PEG Reagent Preparation: Dissolve the mPEG-maleimide in the same buffer or a water-miscible organic solvent immediately before use.
-
PEGylation Reaction: Add a 1- to 10-fold molar excess of the mPEG-maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the PEGylated protein using SEC, IEX, or hydrophobic interaction chromatography (HIC).
Purification of PEGylated Proteins
The purification of PEGylated proteins from the reaction mixture is crucial to obtain a homogeneous product.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low-molecular-weight PEG and for separating mono-PEGylated from di- or multi-PEGylated species.
-
Typical Column: Superdex 200 or similar.
-
Mobile Phase: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated forms, as well as positional isomers.
-
Column Type: Cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose), depending on the protein's pI.
-
Elution: Typically achieved using a salt gradient (e.g., 0-1 M NaCl).
-
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visualize the increase in molecular weight upon PEGylation. PEGylated proteins will migrate slower than their un-PEGylated counterparts.
-
Size-Exclusion Chromatography (SEC): As a characterization tool, SEC is used to assess the purity and aggregation state of the PEGylated protein.
-
Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the covalent attachment of PEG and determining the degree of PEGylation (number of attached PEG molecules). Both MALDI-TOF and ESI-MS can be used.
-
Sample Preparation for MS: Samples must be desalted prior to analysis. For complex mixtures, LC-MS can be employed.
-
Case Study: PEGylated Interferon and the JAK-STAT Signaling Pathway
PEGylated interferon alfa-2a (Pegasys) is a successful therapeutic used for the treatment of chronic hepatitis B and C. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.
Upon subcutaneous injection, PEG-interferon binds to the type I interferon receptor (IFNAR) on the surface of target cells. This binding event triggers a cascade of intracellular signaling events.
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.
The binding of PEG-interferon to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[] The phosphorylated STATs form a complex with IRF9, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the DNA, initiating the transcription of hundreds of interferon-stimulated genes (ISGs). The protein products of these genes establish an antiviral state within the cell, inhibiting viral replication.
Conclusion
Protein PEGylation remains a vital and evolving technology in the biopharmaceutical industry. A thorough understanding of the underlying chemistries, strategic considerations, and analytical methodologies is paramount for the successful development of effective and safe PEGylated protein therapeutics. As the field advances, the development of novel PEGylation strategies and more sophisticated analytical tools will continue to refine our ability to create next-generation protein drugs with optimized therapeutic profiles.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. scielo.br [scielo.br]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. enovatia.com [enovatia.com]
In-Depth Technical Guide to m-PEG17-NHS Ester: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-succinimidyl ester (m-PEG17-NHS ester), a valuable tool in bioconjugation and drug development. This document details its chemical properties, lists prominent suppliers, and outlines its primary applications, supported by experimental protocols and data.
Core Properties and Supplier Information
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal N-hydroxysuccinimide (NHS) ester. The methoxy-capped PEG chain imparts hydrophilicity and reduces immunogenicity of the conjugated molecule, while the NHS ester provides a reactive handle for covalent attachment to primary amines.
Molecular Formula: C40H75NO21[1]
Physicochemical and Supplier Data
| Property | Value | Supplier Examples |
| Molecular Weight | ~906.02 g/mol | BroadPharm[1], MedKoo Biosciences[3], AxisPharm[2] |
| Purity | Typically ≥95% | BroadPharm (98%)[1], AxisPharm (≥95%)[2], ChemScene (≥97%)[4] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in water. | |
| Storage | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester.[1][3] |
A variety of chemical suppliers offer this compound, including but not limited to:
Mechanism of Action: Amine-Reactive Conjugation
The primary utility of this compound lies in its ability to react with primary amines (-NH2) present on biomolecules such as proteins (e.g., lysine (B10760008) residues, N-terminus), peptides, and amine-modified oligonucleotides. The reaction, which proceeds efficiently at neutral to slightly basic pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7]
References
- 1. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. chemscene.com [chemscene.com]
- 5. m-peg-17-nhs ester — TargetMol Chemicals [targetmol.com]
- 6. chem-space.com [chem-space.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Solubility of m-PEG17-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-succinimidyl valerate (B167501) with a 17-unit PEG chain (m-PEG17-NHS ester). Aimed at professionals in research and drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.
Understanding the Solubility Profile of this compound
This compound is a valuable PEGylation reagent used to modify proteins, peptides, and other molecules. Its solubility is a critical factor in the successful design and execution of bioconjugation experiments. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain generally imparts good aqueous solubility to the molecule.[1][2]
While precise quantitative solubility data for this compound in a wide range of solvents is not extensively published in peer-reviewed literature, a strong body of evidence from technical data sheets and general literature on PEG-NHS esters provides a reliable qualitative understanding.
Qualitative Solubility Overview
PEG-NHS esters are consistently reported to be soluble in common organic solvents.[3][4][5] The hydrophilic PEG spacer also contributes to its solubility in aqueous media.[1]
General Solubility of PEG-NHS Esters:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)[3][4][5]
-
Good Solubility: Water, Methylene Chloride (DCM), Chloroform[6]
-
Limited/Insoluble: Solvents that are incompatible with the hydrophilic nature of the PEG chain.
Quantitative Solubility Data
Direct, verified quantitative solubility data for this compound remains largely unavailable in public literature. However, data for a similar, shorter-chain PEG-NHS ester, m-PEG8-NHS ester, indicates a high solubility in DMSO.
Table 1: Illustrative Quantitative Solubility of a Related PEG-NHS Ester
| Compound | Solvent | Solubility |
| m-PEG8-NHS ester | DMSO | ≥ 100 mg/mL (196.26 mM)[7] |
Note: This data is for a shorter PEG-chain derivative and should be considered as an estimate for this compound. Researchers are strongly encouraged to determine the solubility for their specific application and solvent system.
Experimental Protocol for Solubility Determination
Given the limited availability of specific quantitative data, determining the solubility of this compound under your experimental conditions is a crucial preliminary step. The following protocol provides a general framework for this determination.
Materials
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO, DMF, water, DCM)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or other analytical instrument (e.g., HPLC) for quantification
Procedure
-
Preparation of Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3][4]
-
Accurately weigh a small amount of the ester.
-
Dissolve the ester in a known volume of the anhydrous solvent to create a concentrated stock solution. It is recommended to prepare this fresh for each use as the NHS ester moiety is susceptible to hydrolysis.[3][4]
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution in the same solvent.
-
-
Solubility Assessment (Visual Method):
-
Visually inspect each dilution for any undissolved particles. The highest concentration that remains a clear solution is an approximation of the solubility.
-
-
Solubility Assessment (Quantitative Method):
-
Prepare saturated solutions by adding an excess of the this compound to a known volume of the solvent.
-
Vortex the mixture vigorously and then allow it to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved ester using a suitable analytical technique (e.g., UV-Vis spectrophotometry if the molecule has a chromophore, or HPLC).
-
Key Considerations for Handling and Dissolving this compound
The stability of the NHS ester is paramount for successful conjugation. It is highly sensitive to moisture and prone to hydrolysis, which renders it inactive.
-
Moisture Sensitivity: Always store this compound in a desiccated environment at the recommended temperature (typically -20°C).[3][4]
-
Avoid Stock Solutions: Prepare solutions of this compound immediately before use. Do not prepare and store stock solutions for extended periods, as the NHS ester will hydrolyze over time.[3][4]
-
Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][4] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.[3]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key workflows for researchers working with this compound.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Key Factors Influencing the Stability of this compound in Solution.
References
- 1. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for m-PEG17-NHS Ester Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The use of methoxy (B1213986) PEG (m-PEG) ensures that the PEG chain has only one reactive site, preventing crosslinking. N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for PEGylation as they efficiently react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2] This process can enhance the therapeutic efficacy of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life by reducing renal clearance.[2][3] Furthermore, the PEG moiety can shield the protein from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity and antigenicity.[2]
This document provides detailed protocols and application notes for the conjugation of m-PEG17-NHS ester to proteins, including data on the effects of reaction parameters on conjugation efficiency and protein activity, as well as methods for purification and characterization of the resulting PEGylated protein.
Reaction Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Data Presentation: Optimizing Conjugation Parameters
The efficiency of PEGylation and the properties of the resulting conjugate are highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the conjugation process.
Table 1: Effect of m-PEG-NHS Ester to Protein Molar Ratio on Conjugation
| Molar Ratio (PEG:Protein) | Degree of PEGylation (PEG molecules/protein) | Conversion Efficiency (%) | Residual Bioactivity (%) | Reference Protein |
| 1:1 | ~1 | Low to Moderate | High | Lysozyme |
| 5:1 | 1-3 | Moderate to High | Moderate to High | rhG-CSF[4] |
| 10:1 | 2-5 | High | Moderate | General observation |
| 20:1 | >4 | Very High | Low to Moderate | General observation[5] |
Note: The optimal molar ratio is protein-dependent and should be determined empirically for each specific application.
Table 2: Influence of pH on Reaction Kinetics and NHS Ester Stability
| pH | Reaction Half-time with Amine (t½, min) | NHS Ester Hydrolysis Half-life (t½) | Conjugation Yield | Notes |
| 6.0-6.5 | Slower | Longer | Lower | Amine protonation reduces reactivity. |
| 7.2-7.5 | Moderate | 4-5 hours at 0°C[1] | Good | Good balance between amine reactivity and NHS ester stability.[1] |
| 8.0-8.5 | 10-20 | Shorter | Optimal | Deprotonated amines are highly reactive.[6] |
| > 9.0 | Very Fast | ~10 minutes at 4°C | Decreased | Rapid hydrolysis of NHS ester competes with the conjugation reaction.[6] |
Table 3: Impact of PEGylation on Protein Stability
| Property | Unmodified Protein | PEGylated Protein | Notes |
| Thermal Stability | Lower | Higher | PEG shell provides a protective hydration layer.[7] |
| Proteolytic Resistance | Lower | Higher | Steric hindrance from PEG chains limits protease access.[7] |
| In vivo Half-life | Shorter | Significantly Longer | Increased hydrodynamic radius reduces renal clearance.[3] |
| Aggregation Propensity | Higher | Lower | PEGylation can mask hydrophobic patches and reduce aggregation.[8] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Model Protein (e.g., BSA)
1. Materials
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
2. Reagent Preparation
-
Protein Solution: Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[5]
3. Conjugation Reaction
-
Determine the desired molar excess of this compound to protein (a 5- to 20-fold molar excess is a good starting point).[5]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired degree of PEGylation.
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.
Protocol 2: Purification of the PEGylated Protein
Purification is crucial to remove unreacted this compound, hydrolyzed PEG, and any remaining unconjugated protein.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller, unreacted components.
-
Equilibrate an SEC column (e.g., Sephacryl S-200 or Superdex 200) with PBS.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS and collect fractions.
-
Monitor the eluate at 280 nm to detect protein-containing fractions. The PEGylated protein will elute earlier than the unconjugated protein.
-
-
Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.
-
Dialysis: For removal of small molecule impurities, dialysis against an appropriate buffer can be effective.
Protocol 3: Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity and heterogeneity of the PEGylated product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides an accurate determination of the molecular weight of the conjugate, allowing for the calculation of the average number of PEG chains attached per protein molecule.
-
Biological Activity Assay: Perform a relevant functional assay to determine the residual bioactivity of the PEGylated protein compared to the unmodified protein.
Mandatory Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with m-PEG17-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of PEG chains to therapeutic proteins, peptides, and antibodies.[1][2][3][4][5] This process has been shown to enhance the pharmacological and pharmacokinetic properties of biologics by increasing their hydrodynamic size, which in turn can lead to a prolonged circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][4][5][6][7] The m-PEG17-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine group on antibodies, to form stable amide bonds.[8][9][10][11][12]
These application notes provide a comprehensive guide for the successful labeling of antibodies with this compound, including detailed experimental protocols, recommended reaction conditions, and purification strategies for the resulting PEGylated antibody conjugates.
Quantitative Data Summary
Effective antibody PEGylation is dependent on several key reaction parameters. The following tables summarize the critical quantitative data for labeling antibodies with m-PEG-NHS esters.
Table 1: Recommended Reaction Conditions for Antibody PEGylation
| Parameter | Recommended Value | Notes |
| Molar Excess of m-PEG-NHS Ester | 5- to 20-fold molar excess over antibody | For antibody concentrations > 2 mg/mL.[13] Dilute protein solutions may require a greater molar excess.[8][10][11] A 20-fold molar excess typically results in 4-6 PEG linkers per antibody molecule for an IgG at 1-10 mg/mL.[8][10][11] |
| Antibody Concentration | 1-10 mg/mL | Optimal concentration for efficient labeling.[8][10][11] |
| Reaction Buffer | Amine-free buffer, pH 7.0-8.0 | Phosphate-buffered saline (PBS) is commonly used (0.1 M phosphate, 0.15 M NaCl, pH 7.2).[8][10][14] Other suitable buffers include carbonate/bicarbonate, HEPES, and borate (B1201080) buffers.[15][16] Avoid buffers containing primary amines like Tris or glycine (B1666218).[8][10][11] |
| Reaction Temperature | Room temperature or on ice (4°C) | Incubation at room temperature is generally faster.[8][10][11][14] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | The optimal time may need to be determined empirically.[8][10][11][14] |
| Quenching Buffer | Buffer containing primary amines | 1 M Tris-HCl, pH 8.0 or glycine solution can be used to a final concentration of 20-50 mM.[14][15][16] |
| Organic Solvent | <10% of the final reaction volume | m-PEG-NHS ester is typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[8][10][11][14] |
Experimental Protocols
The following protocols provide a step-by-step guide for the PEGylation of antibodies with this compound.
Protocol 1: Preparation of Reagents
-
Antibody Preparation :
-
This compound Solution Preparation :
-
The m-PEG-NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[8][10][11]
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8][10][11]
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a 10 mM stock solution.[8][10][11] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[8][14]
-
-
Quenching Buffer Preparation :
-
Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.
-
Protocol 2: Antibody PEGylation Reaction
-
Calculation of Reagents :
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold) relative to the antibody.
-
-
Reaction Incubation :
-
Add the calculated volume of the this compound solution to the antibody solution while gently stirring.[14]
-
Ensure that the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[8][11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][10][11][14]
-
-
Quenching the Reaction :
Protocol 3: Purification of PEGylated Antibody
The purification step is crucial to remove unreacted PEG reagent, hydrolyzed NHS ester, and any protein aggregates.
-
Size-Exclusion Chromatography (SEC) :
-
SEC is a common method to separate the larger PEGylated antibody from smaller, unreacted PEG molecules and byproducts.[14][]
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS or the desired storage buffer.
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified PEGylated antibody.
-
-
Ion-Exchange Chromatography (IEX) :
-
IEX can be used to separate PEGylated proteins based on differences in surface charge. The attachment of PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[]
-
-
Hydrophobic Interaction Chromatography (HIC) :
-
HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of the antibody, allowing for separation from the unmodified antibody.[6][]
-
-
Dialysis/Buffer Exchange :
Protocol 4: Characterization of PEGylated Antibody
After purification, it is important to characterize the extent of PEGylation.
-
SDS-PAGE :
-
Analyze the purified PEGylated antibody using SDS-PAGE. The PEGylated antibody will show an increase in apparent molecular weight compared to the unmodified antibody.
-
-
HPLC :
-
Mass Spectrometry (MS) :
-
MS can provide an accurate measurement of the molecular weight of the PEGylated antibody and help determine the degree of PEGylation.[3]
-
Visualizations
Diagram 1: Experimental Workflow for Antibody PEGylation
Caption: Workflow for labeling antibodies with this compound.
Diagram 2: Chemical Reaction of this compound with an Antibody
Caption: Amine-reactive PEGylation chemistry.
Applications in Research and Drug Development
PEGylated antibodies have a wide range of applications in both basic research and therapeutic development. The enhanced pharmacokinetic properties can lead to improved efficacy and reduced dosing frequency for antibody-based drugs.[4][5] In research applications, PEGylation can be used to improve the stability and solubility of antibody reagents. Furthermore, PEGylated antibodies are instrumental in the development of antibody-drug conjugates (ADCs), where the PEG linker can influence the overall properties of the conjugate.[18] The "stealth" effect conferred by PEG can help to reduce the immunogenicity of therapeutic antibodies and evade immune detection.[2] However, it is important to be aware of the potential for pre-existing anti-PEG antibodies in some individuals, which can impact the efficacy and safety of PEGylated therapeutics.[2][7][19]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NZ [thermofisher.com]
- 18. Maleimide PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]
- 19. Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG17-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of m-PEG17-NHS ester to molecules containing primary amines, a critical technique in drug development, proteomics, and various research applications. The following sections detail the reaction chemistry, optimal conditions, and step-by-step protocols for typical PEGylation reactions.
Introduction to this compound Chemistry
This compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable and irreversible amide bond.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life, while potentially reducing immunogenicity.[3]
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which results in an unreactive carboxylic acid and reduces the efficiency of the conjugation.[4][5] The success of the PEGylation reaction is therefore highly dependent on optimizing reaction conditions to favor aminolysis over hydrolysis.
Optimizing Reaction Conditions
The efficiency of the this compound reaction with primary amines is influenced by several key parameters, which are summarized in the table below.
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[5][6][7] |
| Buffer | Amine-free buffers (e.g., Phosphate (B84403), Bicarbonate/Carbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided in the reaction mixture.[4][8] |
| Solvent for PEG Reagent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | The this compound should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[6][9][10] |
| Molar Ratio (PEG:Amine) | 5:1 to 50:1 (A 20:1 molar excess is a common starting point) | The optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of PEGylation. More dilute protein solutions may require a higher molar excess.[3][8][9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C or on ice) can help to minimize hydrolysis of the NHS ester and are often preferred for longer reaction times.[4][11] |
| Reaction Time | 30 minutes to 2 hours at Room Temperature; 2 hours to Overnight at 4°C | The optimal time should be determined empirically.[3][8][10] |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine (final concentration of 50-100 mM) | Quenching stops the reaction by consuming any unreacted NHS ester.[4][9] |
Experimental Protocols
Protocol 1: General PEGylation of a Protein
This protocol describes a general method for the conjugation of this compound to a protein with accessible primary amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M phosphate buffer or PBS, at a pH between 7.2 and 8.5.[4][8] A typical protein concentration is 1-10 mg/mL.[6]
-
If the protein is in a buffer containing primary amines, exchange it into an appropriate amine-free buffer using dialysis or a desalting column.[8]
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][11]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[8][12] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8]
-
-
PEGylation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution with gentle mixing. A 20-fold molar excess of the PEG reagent over the protein is a common starting point.[3][8]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v).[9]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.[8][9]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original, unmodified protein.[8]
-
Protocol 2: Modification of an Amine-Containing Small Molecule
This protocol outlines the modification of a small molecule containing a primary amine with this compound in an organic solvent.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
LC-MS or TLC for reaction monitoring
Procedure:
-
Dissolution of the Small Molecule:
-
Dissolve the amine-containing small molecule in an anhydrous organic solvent.[8]
-
-
Reaction Setup:
-
Reaction and Monitoring:
-
Purification:
-
Once the reaction is complete, the final product can be purified using standard organic synthesis techniques, such as column chromatography.[13]
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been created using the DOT language.
Caption: Reaction scheme of this compound with a primary amine.
Caption: General experimental workflow for PEGylation.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
A Comprehensive Guide to Utilizing m-PEG17-NHS Ester for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of m-PEG17-NHS ester in various bioconjugation applications, including protein and peptide PEGylation, and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to design, execute, and troubleshoot experiments involving this versatile PEGylation reagent.
Introduction to this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a chain of 17 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and functionalized with an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2]
The PEG component of the molecule imparts several beneficial properties to the conjugated biomolecule, including:
-
Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic proteins or peptides in aqueous solutions.[3][4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[5][6]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life in vivo.[3][7]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability.[3]
Due to these advantages, this compound is a valuable tool in drug development for improving the therapeutic potential of biologics and for the construction of complex molecules like PROTACs.[8][9]
Data Presentation: Quantitative Parameters
The success of a PEGylation reaction is dependent on several key parameters. The following tables provide a summary of important quantitative data to guide experimental design.
Table 1: Stability of NHS Esters in Aqueous Solutions
The hydrolysis of the NHS ester is a critical competing reaction that reduces the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources. It is important to note that the exact half-life can vary depending on the specific NHS ester and buffer composition.
Table 2: Recommended Molar Excess of this compound for Bioconjugation
The molar ratio of this compound to the target molecule is a crucial factor in controlling the degree of PEGylation. The optimal ratio should be determined empirically for each specific application.
| Target Molecule | Recommended Starting Molar Excess (PEG:Molecule) | Desired Outcome |
| Proteins (e.g., IgG) | 5:1 to 20:1 | Controlled, low-level PEGylation to maintain biological activity.[10] |
| Peptides | 1.5:1 to 5:1 | Higher efficiency due to fewer available amines. |
| Small Molecules (PROTAC synthesis) | 1:1 to 2:1 | Stoichiometric reaction for defined product formation.[10] |
| Oligonucleotides | 20:1 to 50:1 | Often requires higher excess to drive the reaction to completion. |
Note: For dilute protein solutions (<1 mg/mL), a higher molar excess may be required to achieve the desired degree of PEGylation.[1]
Experimental Protocols
The following are detailed protocols for common applications of this compound.
General Protocol for Protein PEGylation
This protocol provides a step-by-step guide for the PEGylation of a protein with this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or ion-exchange chromatography (IEX) system)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[10]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not store the stock solution for extended periods.[10]
-
-
PEGylation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time and temperature should be determined empirically.[10]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[11]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts using dialysis, SEC, or IEX. The choice of purification method will depend on the properties of the protein and the desired purity of the final product.
-
-
Analysis and Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight.
-
Characterize the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol for Synthesis of a PROTAC using an this compound Linker
This protocol outlines a general approach for the synthesis of a PROTAC where the this compound is used to link a warhead (targeting the protein of interest) to an E3 ligase ligand. This example assumes the E3 ligase ligand has a primary amine for conjugation.
Materials:
-
Warhead with a carboxylic acid functional group
-
m-PEG17-amine
-
E3 ligase ligand with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous organic solvents (e.g., DMF, Dichloromethane (DCM))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
Step 1: Synthesis of Warhead-PEG17-COOH
-
Dissolve the warhead-COOH (1 eq) and m-PEG17-amine (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as DCC (1.2 eq) and a catalytic amount of NHS.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter off the dicyclohexylurea byproduct and purify the Warhead-PEG17-COOH by flash chromatography or preparative HPLC.
Step 2: Activation of Warhead-PEG17-COOH with NHS
-
Dissolve the purified Warhead-PEG17-COOH (1 eq) in anhydrous DCM.
-
Add NHS (1.2 eq) and DCC (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by LC-MS.
-
Filter off the dicyclohexylurea byproduct. The resulting solution containing the Warhead-PEG17-NHS ester is typically used directly in the next step.
Step 3: Conjugation to the E3 Ligase Ligand
-
To the solution of Warhead-PEG17-NHS ester, add the E3 ligase ligand with a primary amine (1 eq) and a base such as TEA or DIPEA (2-3 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC using flash chromatography or preparative HPLC.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Mandatory Visualizations
Experimental Workflow for Protein PEGylation
Caption: A streamlined workflow for a typical protein PEGylation experiment.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Troubleshooting Guide for Low PEGylation Yield
Caption: A logical workflow for troubleshooting common issues in PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: m-PEG17-NHS Ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG17-NHS ester is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a molecular weight of approximately 860 Da. It is a valuable tool in drug delivery for the covalent modification of therapeutic molecules and delivery vehicles, a process known as PEGylation. The methoxy-terminated PEG chain is hydrophilic and biocompatible, while the N-hydroxysuccinimide (NHS) ester at the other end provides a reactive group for conjugation to primary amines (-NH2) present on proteins, peptides, antibodies, and the surface of nanoparticles or liposomes.[1][2][3] This modification can significantly enhance the therapeutic properties of the conjugated entity.
PEGylation with this compound offers several key advantages in drug delivery:
-
Increased Solubility: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic drugs and biomolecules.[1]
-
Prolonged Circulation Half-Life: The PEG layer provides a steric shield that reduces renal clearance and recognition by the mononuclear phagocyte system (MPS), leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on therapeutic proteins, reducing their immunogenicity and the risk of an adverse immune response.
-
Improved Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.
-
Enhanced Tumor Targeting (EPR Effect): For PEGylated nanoparticles and liposomes, the prolonged circulation time allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and protocols for the use of this compound in various drug delivery systems.
Applications of this compound in Drug Delivery
The primary application of this compound is the covalent modification of amine-containing molecules and surfaces. This section details its use in the PEGylation of proteins and peptides, as well as the surface functionalization of nanoparticles and liposomes for improved drug delivery.
PEGylation of Therapeutic Proteins and Peptides
Application Note: Covalent attachment of this compound to therapeutic proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. The NHS ester reacts with primary amines on the N-terminus and the side chains of lysine (B10760008) residues to form stable amide bonds.[4] The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG reagent to the protein.
Key Benefits:
-
Increased serum half-life.
-
Reduced immunogenicity and antigenicity.
-
Improved solubility and stability.
-
Reduced enzymatic degradation.
Experimental Protocol: PEGylation of a Therapeutic Protein
This protocol provides a general procedure for the PEGylation of a model protein, such as an antibody or enzyme.
Materials:
-
Therapeutic protein (e.g., IgG antibody)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) column for purification
-
Bradford assay or other protein quantification method
-
SDS-PAGE for analysis
-
MALDI-TOF mass spectrometer for characterization
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in amine-free PBS (pH 7.4-8.0) to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-fold to 50-fold molar excess over the protein).
-
Slowly add the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with continuous gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and by-products by either:
-
Dialysis: Dialyze the reaction mixture against PBS at 4°C for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Apply the reaction mixture to an SEC column equilibrated with PBS and collect the fractions corresponding to the PEGylated protein.
-
-
Characterization:
-
Protein Concentration: Determine the concentration of the purified PEGylated protein using a Bradford assay or UV-Vis spectroscopy at 280 nm.
-
Degree of PEGylation (SDS-PAGE): Analyze the purified product by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein. The degree of PEGylation can be estimated from the band shift.
-
Degree of PEGylation (MALDI-TOF MS): For a more accurate determination of the number of PEG chains attached, analyze the sample using MALDI-TOF mass spectrometry.[3] The mass spectrum will show a series of peaks corresponding to the protein with different numbers of attached PEG molecules.
-
Workflow for Protein PEGylation and Characterization
Caption: Workflow for the PEGylation of a therapeutic protein.
Surface Functionalization of Nanoparticles
Application Note: Surface modification of nanoparticles (e.g., polymeric nanoparticles, magnetic nanoparticles) with this compound is a common strategy to improve their in vivo performance. The PEG layer reduces protein opsonization, leading to decreased uptake by the mononuclear phagocyte system (MPS) and prolonged systemic circulation.[5] This allows for enhanced accumulation in tumor tissues via the EPR effect. The NHS ester reacts with primary amine groups that are either inherent to the nanoparticle material or have been introduced through surface modification.
Key Benefits:
-
Reduced protein adsorption and opsonization.
-
Prolonged blood circulation time.
-
Decreased clearance by the MPS.
-
Improved tumor accumulation.
-
Enhanced stability and prevention of aggregation.
Experimental Protocol: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the surface modification of nanoparticles that have been pre-functionalized to present primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, silica-NH2)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES), pH 7.4-8.0
-
Anhydrous DMSO or DMF
-
Centrifugation or tangential flow filtration system for purification
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
-
Transmission Electron Microscopy (TEM) for morphology
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the amine-free buffer to a known concentration.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF as described in the protein PEGylation protocol.
-
PEGylation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The amount of PEG reagent should be in molar excess relative to the estimated number of amine groups on the nanoparticle surface.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous stirring or shaking.
-
-
Purification: Remove unreacted PEG reagent by:
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the particles in fresh buffer. Repeat this washing step 2-3 times.
-
Tangential Flow Filtration (TFF): Use a TFF system with an appropriate membrane cutoff to wash the nanoparticles and remove unreacted PEG.
-
-
Characterization:
-
Size and Zeta Potential (DLS): Measure the hydrodynamic diameter and zeta potential of the PEGylated nanoparticles using DLS. Successful PEGylation is typically indicated by a slight increase in size and a shift in zeta potential towards neutral.
-
Morphology (TEM): Visualize the nanoparticles using TEM to ensure they have not aggregated during the conjugation process.
-
Quantification of PEGylation: The degree of PEGylation on nanoparticles can be quantified using techniques like Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA).
-
Logical Flow of Nanoparticle PEGylation
Caption: Logical flow for nanoparticle surface functionalization.
Formulation of PEGylated Liposomes
Application Note: this compound can be used to prepare PEGylated liposomes for drug delivery. In this application, the NHS ester is typically reacted with a phospholipid containing a primary amine headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to form a DSPE-PEG17 conjugate. This PEGylated lipid is then incorporated into the liposome (B1194612) formulation during its preparation. The resulting liposomes have a PEGylated surface that enhances their stability and circulation time.
Key Benefits:
-
Formation of "stealth" liposomes that evade the MPS.
-
Prolonged circulation and increased drug accumulation at the target site.
-
Improved stability of the liposomal formulation.
Experimental Protocol: Preparation of DSPE-PEG17 and Formulation of PEGylated Liposomes
This protocol is a two-part process: first, the synthesis of the DSPE-PEG17 conjugate, and second, the formulation of PEGylated liposomes.
Part 1: Synthesis of DSPE-PEG17
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
This compound
-
Anhydrous chloroform (B151607) and methanol
-
Triethylamine (B128534) (TEA)
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Silica (B1680970) gel column chromatography for purification
Procedure:
-
Dissolve DSPE and a slight molar excess of this compound in a mixture of anhydrous chloroform and methanol.
-
Add triethylamine to the solution to act as a base.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the DSPE-PEG17 conjugate using silica gel column chromatography.
-
Characterize the purified product by mass spectrometry and NMR.
Part 2: Formulation of PEGylated Liposomes by Thin-Film Hydration
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG17 (synthesized in Part 1)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG17) and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG17).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size-exclusion chromatography.
-
Characterize the final liposomal formulation for particle size, zeta potential, drug encapsulation efficiency, and drug release profile.
Workflow for PEGylated Liposome Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG17-NHS Ester for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule drug.[1] The linker connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, solubility, and pharmacokinetic profile.[2] Polyethylene (B3416737) glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance hydrophilicity and provide steric hindrance, which can mitigate aggregation issues often associated with hydrophobic payloads.[3]
This document provides detailed application notes and protocols for the use of m-PEG17-NHS ester, a monodisperse polyethylene glycol linker, in the development of ADCs. The this compound features a methoxy-terminated PEG chain with 17 ethylene (B1197577) glycol units, providing a defined length and molecular weight. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[4] The incorporation of the hydrophilic PEG spacer can improve the aqueous solubility of the resulting ADC.[5] This is particularly advantageous when working with hydrophobic cytotoxic drugs, as it can reduce aggregation and improve the overall stability of the conjugate.[6] The defined length of the PEG chain also allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the efficacy and toxicity of the ADC.[7]
This compound: Structure and Properties
The this compound is a PEG linker that contains an NHS ester functional group.[5] The NHS ester is reactive towards primary amine groups found on proteins and other biomolecules.[4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C40H75NO21 | [8] |
| Molecular Weight | ~906.03 g/mol | [8] |
| Purity | >95% | [8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [5] |
| Target Functional Group | Primary amines (-NH2) | [4] |
| Storage Conditions | -20°C, protected from moisture | [5][8] |
Experimental Protocols
Materials and Reagents
-
This compound: Store at -20°C.
-
Monoclonal Antibody (mAb): In a buffer free of primary amines (e.g., PBS).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the this compound.
-
Quenching Reagent: 1 M Tris-HCl or Glycine (B1666218), pH 7.4.[10]
-
Purification System: Size exclusion chromatography (SEC) or tangential flow filtration (TFF) system.[][12]
-
Analytical Instruments: UV/Vis spectrophotometer, HPLC system with SEC and/or Hydrophobic Interaction Chromatography (HIC) columns, and Mass Spectrometer (optional).
Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC development.
Detailed Protocol for Antibody Conjugation
This protocol is a general guideline and may require optimization for specific antibodies and drug-linkers.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer like 0.1 M sodium bicarbonate to increase the reactivity of the NHS ester.[9][]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.[] Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The molar ratio of linker to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 10:1 molar ratio of linker to antibody.[]
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or rocking, protected from light.[9][14]
-
-
Quenching the Reaction:
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker, drug-linker, and any aggregates.[12]
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with PBS. The ADC will elute first, followed by the smaller molecular weight unreacted components.
-
Collect fractions and monitor the protein concentration using a UV/Vis spectrophotometer at 280 nm.
-
Pool the fractions containing the purified ADC.
-
-
Tangential Flow Filtration (TFF):
-
TFF is a scalable method for buffer exchange and removal of unconjugated molecules.[12]
-
Select a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa) to retain the ADC while allowing smaller molecules to pass through.
-
Perform diafiltration against a suitable formulation buffer (e.g., PBS) until the unreacted components are sufficiently removed.
-
Characterization of the ADC
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.[15]
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV/Vis Spectroscopy: This is a straightforward method if the drug has a distinct UV/Vis absorbance maximum from the antibody (typically 280 nm).[16] The concentrations of the antibody and the drug can be calculated, and the DAR is the molar ratio of the two.[16] However, this method can be skewed by the presence of free drug.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers, as the hydrophobicity increases with the DAR.[] This technique can provide information on the distribution of different DAR species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR and the distribution of drug-loaded species by measuring the mass of the intact or reduced ADC.[18]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[19]
-
Data Presentation
The following tables provide examples of how to structure quantitative data for comparison and analysis.
Table 1: Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration (mg/mL) | 2.0 | 2.0 | 2.0 |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 20:1 |
| Reaction Time (min) | 60 | 60 | 60 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Reaction pH | 8.5 | 8.5 | 8.5 |
Table 2: ADC Characterization Data
| Parameter | Condition 1 (5:1) | Condition 2 (10:1) | Condition 3 (20:1) |
| Average DAR (HIC) | 2.1 | 3.8 | 5.5 |
| Average DAR (LC-MS) | 2.0 | 3.7 | 5.4 |
| Monomer Purity (SEC, %) | 98.5 | 97.2 | 95.1 |
| Aggregate Content (SEC, %) | 1.5 | 2.8 | 4.9 |
| Conjugation Efficiency (%) | 85 | 92 | 95 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of action for an ADC.
Caption: General mechanism of action of an ADC.
Conclusion
The this compound is a versatile and effective linker for the development of antibody-drug conjugates. Its defined length and hydrophilic nature contribute to improved physicochemical properties of the resulting ADC, such as increased solubility and stability.[3][7] By following the detailed protocols for conjugation, purification, and characterization outlined in these application notes, researchers can effectively utilize this linker to generate ADCs with controlled drug-to-antibody ratios and favorable biopharmaceutical profiles. The systematic evaluation of conjugation parameters and comprehensive characterization of the final product are critical for the successful development of safe and efficacious ADC therapeutics.[1]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 8. medkoo.com [medkoo.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. agilent.com [agilent.com]
- 19. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving and using m-PEG17-NHS ester in experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG17-NHS ester is a methoxy-terminated polyethylene (B3416737) glycol derivative activated with an N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool for the covalent modification of biomolecules, a process known as PEGylation. The attachment of the hydrophilic PEG chain can enhance the solubility, stability, and pharmacokinetic properties of proteins, peptides, and other molecules.[1][2][3][4][5] The NHS ester group specifically reacts with primary amines (-NH2) on target molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][4][6] This document provides detailed protocols for the dissolution and use of this compound in experimental settings.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | [2][7] |
| Synonyms | mPEG16-CH2CH2COONHS Ester | [7] |
| Molecular Weight | ~906.03 g/mol | [2][7] |
| Purity | Typically >95% | [2][5][7] |
| Appearance | To be determined (often a white solid or viscous oil) | [7] |
| Storage | Store at -20°C, desiccated.[2][4][8] |
Key Experimental Considerations
The success of a PEGylation reaction is highly dependent on several factors, most notably pH. The reaction of NHS esters with primary amines is strongly pH-dependent.[9][10][11] A compromise must be struck between maximizing the reactivity of the amine (which increases with pH as it becomes deprotonated) and minimizing the hydrolysis of the NHS ester (which also increases with pH).[9][10]
Quantitative Data on NHS Ester Reactivity and Stability
The following tables summarize the critical parameters for designing a successful conjugation experiment.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Reference |
| 7.0 (at 0°C) | 4-5 hours | [6] |
| 8.0 | 210 minutes | [12] |
| 8.5 | 180 minutes | [12] |
| 8.6 (at 4°C) | 10 minutes | [6] |
| 9.0 | 125 minutes | [12] |
Table 2: Recommended Reaction Conditions for this compound
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.2 - 8.5 | [6] |
| Optimal pH for Amidation | 8.3 - 8.5 | [9][11] |
| Solvents for Stock Solution | Anhydrous DMSO or DMF | [8][9] |
| Molar Excess of PEG-NHS | 10 to 50-fold over the amine-containing molecule | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [8][13] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M glycine | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Argon or nitrogen gas (optional)
-
Molecular sieves (for solvent drying, optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]
-
Prepare the stock solution immediately before use.[8] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]
-
In a dry, clean vial, add the desired amount of this compound.
-
Add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mg/mL). Ensure the solvent is of high quality and free of amines.[9]
-
Vortex briefly to dissolve the ester completely.
-
If desired, purge the vial headspace with argon or nitrogen gas before sealing to minimize exposure to air and moisture.[14]
Protocol 2: General Protocol for Protein PEGylation
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound stock solution (from Protocol 1)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the NHS ester.[6][8]
-
Initiate the Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point.[13] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][13] The optimal time may need to be determined experimentally.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound.[13]
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by desalting, dialysis, or size exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the degree of PEGylation), and functional assays (to assess the impact on biological activity).
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein modification using this compound.
Logical Relationship in Targeted Drug Delivery
Caption: this compound as a linker in antibody-drug conjugates.
Hypothetical Signaling Pathway Modulation
Caption: PEGylation can alter a signaling protein's interaction with its receptor.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for m-PEG17-NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins and other biomolecules containing primary amines using methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG17-NHS ester). This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic and biotechnological potential of molecules by improving their solubility, stability, and in vivo circulation time.
Introduction to m-PEG-NHS Ester Chemistry
N-hydroxysuccinimidyl (NHS) esters are highly efficient amine-reactive reagents used for the modification of proteins, antibodies, and other biomolecules.[1][2] The NHS ester functional group reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form a stable, covalent amide bond.[1][2][] This reaction is highly dependent on pH; the optimal range for the conjugation is typically between pH 7.2 and 8.5.[1][4] Below this range, the primary amines are protonated and thus unreactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction that reduces labeling efficiency.[5][6] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS ester.[1][4][7]
The this compound contains a chain of 17 polyethylene (B3416737) glycol units, which imparts increased hydrophilicity to the labeled molecule.[8]
Molar Excess Calculation
Optimizing the molar excess of the this compound to the target biomolecule is critical for controlling the degree of labeling (DOL). A low DOL may not provide the desired therapeutic benefits, whereas an excessively high DOL can lead to loss of biological activity or protein precipitation.[1] The optimal molar excess is empirical and should be determined for each specific application. Key factors influencing the required molar excess include the concentration of the protein and the number of available primary amines.[9][10]
The following formula can be used to calculate the mass of this compound required for a specific molar excess:
Mass of m-PEG17-NHS (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of m-PEG17-NHS (Da)) / (MW of Protein (Da)) [1][5]
Recommended Starting Molar Excess Ratios
The following table provides general recommendations for initial molar excess ratios. These should be optimized for each specific protein and desired DOL.
| Protein Concentration | Recommended Molar Excess (PEG:Protein) | Rationale |
| > 5 mg/mL | 5 to 10-fold | Higher protein concentrations lead to more efficient labeling kinetics.[11][12] |
| 1-5 mg/mL | 10 to 20-fold | A common concentration range for labeling reactions.[1][13] |
| < 1 mg/mL | 20 to 50-fold | A higher molar excess is necessary to compensate for slower reaction kinetics at lower concentrations.[1][14] |
Experimental Protocols
This section provides a general protocol for the labeling of a protein with this compound.
Materials
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[1][5]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[5][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.[13]
-
Purification System: Gel filtration/size-exclusion chromatography column (e.g., Sephadex G25) or dialysis system.[7][15]
Protocol Steps
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7][14]
-
Immediately before use, dissolve the required mass of this compound in a minimal volume of anhydrous DMSO or DMF.[5][16] Do not prepare stock solutions for long-term storage as NHS esters are susceptible to hydrolysis.[7][14]
-
-
Labeling Reaction:
-
Add the dissolved this compound solution to the protein solution while gently stirring.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[13][15] The optimal time and temperature may need to be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the PEGylated Protein:
-
Remove unreacted this compound and reaction byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[1][15]
-
Collect the fractions containing the labeled protein. The success of the purification can be monitored by SDS-PAGE or HPLC.[13]
-
-
Characterization (Optional):
-
The Degree of Labeling (DOL) can be determined by various methods, though it can be challenging for PEGylation due to the lack of a strong chromophore on the PEG molecule. Techniques such as MALDI-TOF mass spectrometry can be employed to determine the distribution of PEGylated species.
-
Diagrams
Caption: Experimental workflow for this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. confluore.com [confluore.com]
- 8. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 9. scielo.br [scielo.br]
- 10. biopharminternational.com [biopharminternational.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. NHS-PEG-NHS [nanocs.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for the Purification of m-PEG17-NHS Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy Poly(ethylene glycol)-N-hydroxysuccinimidyl ester with 17 PEG units (m-PEG17-NHS ester) is a commonly used reagent for the covalent modification of proteins, peptides, and other biomolecules. The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.
Following the conjugation reaction, the mixture contains the desired PEGylated conjugate, as well as unreacted this compound, hydrolyzed PEG acid, and potentially unreacted biomolecule and aggregated species. A critical step in the development of PEGylated therapeutics is the purification of the conjugate to a high degree of purity. The choice of purification method depends on several factors, including the physicochemical properties of the conjugate, the nature of the impurities, the required final purity, and the scale of the operation.
These application notes provide an overview and detailed protocols for the most common methods used for the purification of this compound conjugates: Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Dialysis, and Tangential Flow Filtration (TFF).
Overview of Purification Methodologies
The selection of an appropriate purification strategy is crucial for obtaining a homogenous product with high purity and yield. Each method leverages different physicochemical properties to achieve separation.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing smaller impurities like unreacted PEG and hydrolyzed PEG acid from the larger conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It can be a high-resolution technique for separating the PEGylated conjugate from the un-PEGylated biomolecule and other impurities, and can even separate species with different sites of PEGylation.[1]
-
Dialysis: A membrane-based technique that separates molecules based on size by differential diffusion across a semi-permeable membrane. It is a simple and cost-effective method for removing small molecule impurities.[2]
-
Tangential Flow Filtration (TFF): A more advanced membrane filtration technique that is highly efficient and scalable for concentrating and purifying biomolecules. It is particularly useful for larger scale production.[3][4]
The following table summarizes the general performance characteristics of these methods for the purification of this compound conjugates. The exact values for purity, recovery, and processing time will vary depending on the specific conjugate, the reaction mixture, and the optimization of the protocol.
| Purification Method | Principle of Separation | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | >95 | 80-95 | Good for removing small molecule impurities, mild conditions. | Can lead to sample dilution, limited resolution for species of similar size. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >98 | 70-90 | High resolution, can separate isomers.[1] | Requires organic solvents, potential for product denaturation, can be costly to scale up. |
| Dialysis | Molecular Weight Cut-Off (MWCO) | 90-98 | >90 | Simple, inexpensive, gentle on the product.[2] | Slow, requires large buffer volumes, may not remove all impurities efficiently. |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-Off (MWCO) | >95 | >95 | Fast, scalable, high recovery, can concentrate the sample.[3][4] | Higher initial equipment cost, potential for membrane fouling. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating the this compound conjugate from smaller impurities such as unreacted PEG and hydrolyzed PEG acid. The larger conjugate will elute earlier from the column than the smaller impurities.
-
SEC column (e.g., Superdex™ 75, Sephacryl™ S-100 HR, or equivalent with an appropriate fractionation range)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS) pH 7.4, or another suitable buffer
-
Reaction mixture containing the this compound conjugate
-
Low-protein-binding collection tubes
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge the reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.
-
Sample Injection: Inject the clarified reaction mixture onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm (for protein/peptide conjugates) and/or 220 nm.
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The first major peak is typically the PEGylated conjugate, followed by the un-PEGylated biomolecule (if any), and finally the unreacted/hydrolyzed PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE, analytical SEC, or mass spectrometry to confirm the purity of the conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the pooled sample using a centrifugal filter device with an appropriate molecular weight cut-off (MWCO).
Workflow for Size Exclusion Chromatography (SEC) Purification
Caption: Workflow for SEC purification of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain will typically decrease the retention time of the conjugate compared to the un-PEGylated biomolecule.
-
RP-HPLC column (e.g., C4, C8, or C18, with a pore size of ≥300 Å for proteins)
-
HPLC system with a gradient pump and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture containing the this compound conjugate
-
Low-protein-binding collection tubes
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Sample Preparation: Acidify the reaction mixture by adding a small amount of TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the separated peaks. The PEGylated conjugate will typically elute earlier than the more hydrophobic un-PEGylated parent molecule.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC, SDS-PAGE, or mass spectrometry.
-
Solvent Removal: Remove the organic solvent from the pooled fractions containing the pure conjugate, typically by lyophilization or speed-vacuum centrifugation.
Workflow for Reversed-Phase HPLC (RP-HPLC) Purification
Caption: Workflow for RP-HPLC purification of this compound conjugates.
Dialysis
Dialysis is a straightforward method for removing small molecule impurities from the larger conjugate by diffusion across a semi-permeable membrane with a defined MWCO.
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 5 kDa for purifying a conjugate of a small protein or large peptide)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis Buffer: A buffer in which the conjugate is stable and soluble (e.g., PBS), at a volume at least 200-500 times that of the sample.[2]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., rinsing with water).
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace.
-
Dialysis: Place the sealed dialysis device in the beaker with the dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal results, the final dialysis can be performed overnight.[2]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.
Workflow for Dialysis Purification
Caption: Workflow for dialysis purification of this compound conjugates.
Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for purifying and concentrating the this compound conjugate. The reaction mixture is passed tangentially across a membrane, allowing smaller impurities to pass through while retaining the larger conjugate.
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10 kDa or 30 kDa, depending on the conjugate size)
-
Diafiltration Buffer: A buffer compatible with the conjugate (e.g., PBS)
-
System Setup and Sanitization: Assemble the TFF system and sanitize it according to the manufacturer's instructions.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Sample Loading: Load the reaction mixture into the reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume by recirculating the retentate while removing the permeate.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes out the small molecule impurities. Typically, 5-10 diavolumes are sufficient for high purity.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Workflow for Tangential Flow Filtration (TFF) Purification
Caption: Workflow for TFF purification of this compound conjugates.
Concluding Remarks
The purification of this compound conjugates is a critical step in the production of PEGylated biomolecules. The choice of purification method should be carefully considered based on the specific requirements of the application. For high-resolution separation and analytical purposes, RP-HPLC is often the method of choice. For desalting and removal of small impurities on a laboratory scale, SEC and dialysis are effective and widely used. For larger scale and more efficient processing, TFF offers significant advantages in terms of speed, scalability, and recovery. The protocols provided in these application notes serve as a starting point for the development of an optimized purification process for your specific this compound conjugate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Tangential flow filtration-facilitated purification of human red blood cell membrane fragments and its preferential use in removing unencapsulated material from resealed red blood cell ghosts compared to centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tangential flow filtration‐facilitated purification of human red blood cell membrane fragments and its preferential use in removing unencapsulated material from resealed red blood cell ghosts compared to centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG17-NHS Ester in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (17 units)-N-hydroxysuccinimidyl ester (m-PEG17-NHS ester) in proteomics sample preparation. This reagent is a valuable tool for protein modification, offering enhanced solubility and enabling various analytical and therapeutic applications.
Introduction to this compound
The this compound is a chemical modification reagent characterized by a monodisperse polyethylene (B3416737) glycol (PEG) chain with 17 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and an N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester is a reactive group that specifically targets primary amines, such as the N-terminus of proteins and the epsilon-amine group of lysine (B10760008) residues, forming stable amide bonds. The PEG chain is hydrophilic, and its conjugation to proteins, a process known as PEGylation, can increase their solubility in aqueous solutions, reduce immunogenicity, and improve pharmacokinetic properties. In proteomics, this compound is utilized for various applications, including protein labeling, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and in quantitative proteomics strategies.
Key Applications in Proteomics
-
Protein PEGylation: The primary application is the covalent attachment of the PEG chain to proteins. This modification can enhance the solubility and stability of proteins, which is particularly beneficial for sample preparation in bottom-up proteomics, where protein precipitation can be a challenge.
-
PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1]
-
Quantitative Proteomics: While not an isotopic labeling reagent itself, the modification of peptides with this compound introduces a significant and defined mass shift. This property can be leveraged in specialized quantitative proteomics workflows. NHS esters are fundamental to many isobaric labeling reagents like TMT and iTRAQ, which are used for multiplexed quantitative proteomics.[2]
Data Presentation: Quantitative Analysis of Protein PEGylation
The efficiency of protein labeling with this compound can be assessed using various analytical techniques, including SDS-PAGE, mass spectrometry, and chromatography. The following table is a representative example of how quantitative data on labeling efficiency and its impact on protein identification in a bottom-up proteomics experiment could be presented.
| Protein ID | Molecular Weight (kDa) | Number of Lysines | Molar Excess of this compound | Labeling Efficiency (%) | Peptides Identified (Unlabeled) | Peptides Identified (Labeled) |
| P12345 | 66 | 59 | 10x | 85 | 45 | 42 |
| Q67890 | 45 | 32 | 10x | 92 | 38 | 35 |
| P54321 | 25 | 18 | 10x | 88 | 22 | 20 |
| Q09876 | 80 | 75 | 20x | 95 | 55 | 51 |
Note: This table is a generalized representation. Actual data will vary depending on the specific protein and experimental conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for labeling a purified protein with this compound.
Materials:
-
This compound
-
Purified protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the labeling reaction.[3]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.[3]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]
-
Quench Reaction: (Optional) Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.[4]
-
Purification: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or spin filtration. The choice of purification method will depend on the volume of the sample and the molecular weight of the protein.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to observe the mass shift and confirm conjugation. Further characterization can be performed using mass spectrometry.
Protocol for On-Bead Digestion of this compound Labeled Proteins for Bottom-Up Proteomics
This protocol describes the preparation of this compound labeled proteins for analysis by mass spectrometry.
Materials:
-
Labeled and purified protein from the previous protocol
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the labeled protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis. The mass of the m-PEG17 modification (the mass of the m-PEG17 moiety minus the mass of the leaving NHS group) should be included as a variable modification in the database search parameters.
-
Visualizations
Reaction of this compound with a Protein
References
Application Notes and Protocols for Amine-Reactive PEGylation of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. By increasing the hydrodynamic size, PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by extending its plasma half-life, increasing solubility and stability, and reducing immunogenicity and renal clearance.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the most common amine-reactive PEGylation techniques used for peptides, targeting the N-terminal α-amine and the ε-amine of lysine (B10760008) residues.
Amine-Reactive PEGylation Chemistries
The most prevalent methods for amine-reactive PEGylation involve the use of PEG derivatives activated with N-hydroxysuccinimide (NHS) esters, succinimidyl carbonates (SC), or aldehydes for reductive amination.
-
NHS Ester PEGylation: This is a widely used method where an NHS ester-activated PEG reacts with primary amines under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[7][9][10][11][12][13] The reaction is efficient and relatively fast.
-
Succinimidyl Carbonate (SC) PEGylation: SC-activated PEGs react with amines to form a stable carbamate (B1207046) (urethane) linkage.[10][14][15] This linkage is noted for its high stability.[16]
-
Reductive Amination (Aldehyde PEGylation): This two-step process involves the reaction of an aldehyde-activated PEG with a primary amine to form an unstable Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to a stable secondary amine linkage.[17][18] This method offers the advantage of preserving the positive charge of the amine, which can be crucial for maintaining biological activity.[19]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of amine-reactive PEGylation on peptides, collated from various sources. It is important to note that direct comparisons can be challenging due to variations in peptides, PEG reagents, and experimental conditions across different studies.
Table 1: Comparison of Amine-Reactive PEGylation Reagents
| PEG Reagent Type | Target Residue(s) | Linkage Formed | Typical Reaction pH | Key Advantages | Key Disadvantages |
| mPEG-NHS Ester | N-terminus, Lysine | Amide | 7.0 - 9.0 | High reactivity, fast reaction times.[16] | Susceptible to hydrolysis. |
| mPEG-Succinimidyl Carbonate (SC) | N-terminus, Lysine | Urethane (Carbamate) | 7.5 - 9.0 | Forms highly stable linkage.[14][16] | Generally less reactive than NHS esters. |
| mPEG-Aldehyde | N-terminus, Lysine | Secondary Amine | 5.0 - 7.0 (Schiff base formation), Reduction step follows | Preserves positive charge of the amine, site-specific N-terminal modification at controlled pH.[19] | Two-step reaction, requires a reducing agent. |
Table 2: Impact of PEGylation on Peptide Pharmacokinetics
| Peptide/Protein | PEG Size (kDa) | Change in Half-life (t½) | Reference |
| Interferon-α-2a | 20 | Increased from 1.2 h to 13.3 h | [20] |
| Interferon-α-2a | 40 | Increased from 1.2 h to 34.1 h | [20] |
| Interferon-α-2a | 60 | Increased from 1.2 h to 49.3 h | [20] |
| Parathyroid Hormone (1-34) | Not specified | Prolonged pharmacokinetic profile | [21] |
| General Trend | Increasing MW | Increases circulating half-life | [] |
Table 3: Effect of PEGylation on Peptide Bioactivity (IC50)
| Peptide/Protein | PEGylation Site | PEG Size (kDa) | Change in IC50/EC50 | Reference |
| ZDC (IL-6 binding peptide) | Position 29 | 20 (branched) | Minimal change | [2] |
| ZDC (IL-6 binding peptide) | Position 29 | 30 (linear) | Minimal change | [2] |
| ZDC (IL-6 binding peptide) | Position 29 | 40 (branched) | Minimal change | [2] |
| Interferon-α-2a | Non-specific | - | ED50 increased from 7 pg/mL to 50-300 pg/mL (monoPEGylated) | [20] |
| G-CSF | N-terminus | 10 | EC50 increased from 2.5 pg/mL to 3.5 pg/mL | [20] |
Table 4: Stability of PEGylated Peptides in Serum/Plasma
| Peptide | PEG Modification | Stability Outcome | Reference |
| A20FMDV2 analogue | PEG8 (acetyl handle) | >58% intact after 48h in rat serum | [23] |
| A20FMDV2 analogue | PEG5 (acetyl handle) | >80% intact after 24h in human plasma | [23] |
| N6 (antimicrobial peptide) | C-terminal PEGylation | Slower renal clearance and prolonged in vivo half-life | [10] |
Experimental Protocols
Protocol 1: PEGylation of a Peptide using mPEG-NHS Ester
Materials:
-
Peptide with primary amine(s)
-
mPEG-NHS Ester (e.g., MS(PEG)n from Thermo Fisher Scientific)[9]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC))
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[12][13]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMF or DMSO to a stock concentration (e.g., 100 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[12]
-
PEGylation Reaction:
-
Calculate the required amount of mPEG-NHS ester to achieve the desired molar excess (e.g., 5 to 20-fold molar excess over the peptide).
-
Add the calculated volume of the mPEG-NHS ester stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12][13] Reaction time may need optimization.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted PEG and peptide using SEC or RP-HPLC.
-
Characterization: Analyze the purified product using SDS-PAGE, MALDI-TOF MS, or LC-MS to determine the degree of PEGylation and purity.
Protocol 2: PEGylation of a Peptide via Reductive Amination using mPEG-Aldehyde
Materials:
-
Peptide with primary amine(s)
-
mPEG-Aldehyde
-
Reaction Buffer (e.g., 100 mM MES or Sodium Phosphate buffer, pH 5.0-7.0)
-
Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide and PEG Reagent Preparation:
-
Dissolve the peptide in the reaction buffer to the desired concentration.
-
Dissolve the mPEG-Aldehyde in the reaction buffer.
-
-
Schiff Base Formation:
-
Add the mPEG-Aldehyde solution to the peptide solution at a desired molar excess.
-
Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.
-
-
Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in 0.1 N NaOH).
-
Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated peptide using SEC or RP-HPLC.
-
Characterization: Analyze the purified product by MALDI-TOF MS or LC-MS to confirm successful conjugation and determine the degree of PEGylation.
Mandatory Visualizations
Caption: Experimental workflow for peptide PEGylation.
Caption: Reaction scheme for NHS ester-mediated PEGylation.
Caption: Reaction scheme for reductive amination PEGylation.
Characterization of PEGylated Peptides
Thorough characterization of PEGylated peptides is crucial to ensure product quality, efficacy, and safety. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC and SEC are used to separate PEGylated species from unreacted peptide and PEG, and to assess purity.[9][19][24]
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for determining the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached).[16][19][24][25]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of an increase in molecular weight upon PEGylation.
Conclusion
Amine-reactive PEGylation is a versatile and effective strategy for improving the therapeutic potential of peptides. The choice of PEGylation chemistry—be it NHS esters, succinimidyl carbonates, or reductive amination—should be tailored to the specific peptide and the desired properties of the final conjugate. Careful optimization of reaction conditions and thorough characterization of the PEGylated product are paramount for successful development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. Methoxy PEG Succinimidyl Carbonate - JenKem [jenkemusa.com]
- 15. biocompare.com [biocompare.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Prolonged Pharmacokinetic and Pharmacodynamic Actions of a Pegylated Parathyroid Hormone (1-34) Peptide Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to prevent hydrolysis of m-PEG17-NHS ester in solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the hydrolysis of m-PEG17-NHS ester during their experiments, ensuring successful and reproducible conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent consisting of a monomethoxy-polyethylene glycol chain with 17 PEG units, terminating in an N-hydroxysuccinimide (NHS) ester functional group.[1] Its primary application is the covalent modification of primary amine groups (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][] This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation time of the modified molecule.[]
Q2: What is hydrolysis in the context of this compound and why is it problematic?
A2: Hydrolysis is a chemical reaction where the NHS ester group on the this compound reacts with water. This reaction is a major competitor to the desired conjugation reaction with the target amine.[3] The product of hydrolysis is an unreactive carboxylate, which is no longer capable of reacting with amines. This leads to a reduced yield of the desired PEGylated product and can complicate purification processes.
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
A3: The rate of hydrolysis is significantly influenced by several factors:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[4][3][5]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[4][6]
-
Moisture: NHS esters are highly sensitive to moisture.[7][8] Exposure to water, even atmospheric humidity, can lead to hydrolysis.
-
Time in Aqueous Solution: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[4]
Q4: What is the optimal pH for performing conjugation reactions with this compound?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[6][9] A common recommendation is to use a buffer with a pH of 8.3-8.5.[10][11] At a lower pH, the primary amines on the target molecule are protonated and less available for reaction.[6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, competing with the conjugation reaction.[6][11]
Q5: Can I use buffers containing primary amines, such as Tris, for my conjugation reaction?
A5: No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][7][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency and the formation of undesired byproducts.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling/Conjugation Efficiency | Hydrolysis of this compound: This is the most common cause. | - Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[6] - Use Anhydrous Solvent: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[6][8] Do not prepare aqueous stock solutions.[7][8] - Control Temperature: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours to minimize hydrolysis.[7][12] - Minimize Reaction Time in Aqueous Buffer: Add the dissolved NHS ester to the reaction mixture promptly. |
| Suboptimal Reagent Concentration: The concentration of the target molecule or the NHS ester may be too low. | - Increase Reactant Concentrations: If possible, use a higher concentration of your target molecule (e.g., protein concentration of at least 2 mg/mL).[6] You can also try increasing the molar excess of the this compound.[6] | |
| Presence of Competing Amines: The reaction buffer may contain primary amines. | - Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[7][9][11] Ensure that the sample itself has been dialyzed against an amine-free buffer if necessary.[7] | |
| High Background or Non-Specific Binding in Assays | Hydrolysis and subsequent interactions: The carboxyl group formed after hydrolysis can increase non-specific binding through electrostatic interactions.[13] | - Purify the Conjugate: After the reaction, remove unreacted and hydrolyzed this compound using dialysis or gel filtration.[7][12] |
| Excess Labeling: Over-modification of the target molecule can alter its properties and lead to aggregation or increased non-specific interactions.[13] | - Optimize Molar Ratio: Perform a titration to determine the optimal molar ratio of this compound to your target molecule.[13] | |
| Inconsistent Results | Improper Storage and Handling of this compound: Exposure to moisture can degrade the reagent over time. | - Store Properly: Store the solid this compound at -20°C with a desiccant.[7][8] - Equilibrate to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[7][8] |
Quantitative Data Summary
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[3][14] |
| 8.6 | 4 | 10 minutes[3][14] |
| 8.0 | Room Temperature | ~210 minutes (for a specific porphyrin-NHS ester)[15] |
| 8.5 | Room Temperature | ~180 minutes (for a specific porphyrin-NHS ester)[15] |
| 9.0 | Room Temperature | ~125 minutes (for a specific porphyrin-NHS ester)[15] |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Storage: Upon receipt, store the vial of solid this compound at -20°C in a desiccated environment.[7][8]
-
Equilibration: Before use, allow the vial to warm to room temperature for at least 20 minutes before opening to prevent moisture from condensing on the cold powder.[7][8]
-
Dissolution: Prepare the this compound solution immediately before use.[7][8] Do not prepare aqueous stock solutions for storage.[7] Dissolve the required amount in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]
Protocol 2: General Procedure for Conjugating this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate solution, and adjust the pH to 7.2-8.5.[10][11] A common starting point is pH 8.3.[10][11]
-
Sample Preparation: Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL.[11] If the protein solution contains amine-containing buffers or stabilizers (e.g., Tris), they must be removed by dialysis or desalting into the reaction buffer.[7]
-
This compound Solution Preparation: Immediately before starting the conjugation, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[7][12]
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[13][12] The optimal molar ratio should be determined empirically for each specific application. b. Ensure that the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[7][12] c. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][12]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes.[13]
-
Purification: Remove unreacted this compound and byproducts from the PEGylated protein using a suitable method such as dialysis, gel filtration (desalting column), or size-exclusion chromatography.[7][11][12]
-
Storage of Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein. For long-term storage, it is advisable to store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[16]
Visualizations
Caption: Competing reactions of this compound in solution.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 3. thermofisher.com [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Samples
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully remove unreacted m-PEG17-NHS ester from your sample after a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: It is critical to remove any unreacted this compound to ensure the purity of your final PEGylated product. Residual unreacted PEG can interfere with downstream applications and analytical techniques, leading to inaccurate results and characterization of your molecule.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG reagents like this compound are based on size differences between the PEGylated product and the unreacted PEG. These techniques include:
-
Dialysis: A method that separates molecules based on their size through a semi-permeable membrane.[1][2][3][4][5]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their hydrodynamic volume.[1][2][3][4][5][][7]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules based on size and is highly scalable.[8][9][10][11][12]
Q3: How do I stop the PEGylation reaction before purification?
A3: The PEGylation reaction, which involves an NHS ester, can be stopped or "quenched" by adding a reagent containing a primary amine. Common quenching agents include Tris buffer, glycine, or ethanolamine. These molecules react with any remaining active NHS esters, rendering them inert and preventing further reaction with your target molecule.
Q4: Which purification method is the best choice for my experiment?
A4: The optimal purification method depends on several factors, including your sample volume, the size of your target molecule, the required level of purity, and the available equipment. The table below provides a comparison to help you decide.
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Size-based separation across a semi-permeable membrane | Separation based on hydrodynamic volume using a porous resin | Size-based separation using a membrane with tangential flow |
| Sample Volume | Wide range (µL to L)[1][3] | Small to large scale | Ideal for larger volumes (>10 mL) |
| Speed | Slow (can take hours to days) | Relatively fast (minutes to hours) | Fast and efficient for large volumes |
| Resolution | Lower resolution | High resolution, can separate different PEGylated species[][13] | Good for buffer exchange and removing small molecules |
| Scalability | Can be cumbersome to scale up | Scalable, but may require larger columns and systems | Highly scalable for process development and manufacturing[9] |
| Key Advantage | Simple setup, low cost | High purity and resolution | Fast processing for large volumes, easy to operate |
| Considerations | Potential for sample dilution; requires large buffer volumes | Can lead to sample dilution; potential for product adsorption to the column[14] | Requires specialized equipment; potential for membrane fouling |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unreacted this compound is still present in my sample after purification. | - Inefficient dialysis: Dialysis time may be too short, or the buffer volume insufficient.- Poor SEC resolution: The column may be too short, or the pore size not optimal.- Incomplete quenching: The quenching reagent may not have been added in sufficient excess or for a long enough duration. | - Dialysis: Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume).[5][14]- SEC: Use a longer column or a column with a smaller pore size to improve resolution.[5] Optimize the flow rate; a slower rate often enhances resolution.[15]- Quenching: Ensure the quenching reagent is added in at least a 10-fold molar excess to the unreacted PEG and allow it to react for at least one hour.[5] |
| My PEGylated product appears aggregated after purification. | - Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.- Instability of the PEGylated molecule: The PEGylation process may have altered the stability of your molecule. | - SEC: Reduce the flow rate to minimize pressure. Ensure the mobile phase is optimized for the stability of your product.[5]- General: Perform all purification steps at a low temperature (e.g., 4°C) to reduce the risk of aggregation. Screen different buffer conditions (pH, ionic strength) to find the optimal stability conditions. |
| Low recovery of my PEGylated product. | - Non-specific binding: The product may be binding to the dialysis membrane or the SEC column matrix.- Precipitation: The PEGylated product may not be soluble in the purification buffer. | - Dialysis: Use a membrane material known for low protein binding (e.g., regenerated cellulose).- SEC: Add modifiers like arginine or a non-ionic surfactant to your mobile phase to reduce non-specific binding.[5] Consider using a different SEC column with a different base matrix.- Precipitation: Optimize the buffer pH and ionic strength to maintain the solubility of your PEGylated product. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing small, unreacted PEG linkers from much larger biomolecules like proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly smaller than your PEGylated product but large enough for the unreacted this compound to pass through.
-
Dialysis buffer (a buffer in which your PEGylated product is stable).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Carefully load your sample into the dialysis tubing/cassette and seal it, avoiding the introduction of air bubbles.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently to ensure continuous mixing.
-
Buffer Exchange: For efficient removal of the unreacted PEG, change the dialysis buffer at least 2-3 times over a period of 12-24 hours. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally let it dialyze overnight.
-
Sample Recovery: After the final buffer exchange, carefully remove the tubing/cassette from the buffer and recover your purified sample.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is a rapid and effective method for separating molecules based on their size.
Materials:
-
SEC column (choose a column with a fractionation range appropriate for separating your PEGylated product from the small unreacted this compound).
-
Chromatography system (e.g., FPLC, HPLC).
-
Mobile phase (a buffer in which your PEGylated product is stable and that is compatible with the column).
-
Sample filtration device (e.g., 0.22 µm syringe filter).
-
Collection tubes.
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates that could clog the column.
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the PEGylated product and the unreacted PEG elute from the column. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV absorbance at 280 nm for proteins, SDS-PAGE) to identify the fractions containing your purified PEGylated product.
-
Pool and Concentrate: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.
Quantitative Data
Stability of NHS Esters
The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. Understanding this stability is crucial for optimizing your PEGylation reaction and minimizing the amount of hydrolyzed, non-reactive PEG in your sample.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[16]
Visualizations
Decision-Making Workflow for Purification Method Selection
Caption: A flowchart to guide the selection of the appropriate purification method.
Experimental Workflow for Size Exclusion Chromatography (SEC)
Caption: A diagram illustrating the experimental workflow for purification using SEC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
common side reactions with m-PEG17-NHS ester and how to avoid them
Welcome to the technical support center for m-PEG17-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their PEGylation experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound?
A1: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][] This reaction is a major competitor to the desired aminolysis (reaction with primary amines).[] Hydrolysis results in the formation of an inactive carboxyl group on the PEG linker, rendering it incapable of reacting with the target molecule and thereby reducing the overall conjugation efficiency.[1] The rate of hydrolysis is highly dependent on the pH of the reaction environment.[1][3]
Q2: How does pH affect the reaction of this compound with primary amines?
A2: The pH of the reaction is a critical factor.[1] The reaction with primary amines (such as the ε-amino group of lysine (B10760008) residues) is more efficient at a slightly alkaline pH, typically in the range of 7.2 to 8.5.[3][4] In this range, the primary amine groups are sufficiently deprotonated and thus more nucleophilic.[4] However, the rate of the competing hydrolysis side reaction also increases significantly with higher pH.[1][3] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[1] Therefore, an optimal pH must be carefully chosen to balance the rate of the desired conjugation against the rate of hydrolysis.[1]
Q3: What type of buffer should be used for the PEGylation reaction?
A3: It is crucial to use a buffer that is free of primary amines.[4][5][6] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the this compound, leading to reduced conjugation efficiency.[4][5][6] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers.[3][4] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the PEGylation reaction.[4]
Q4: How should this compound be stored and handled?
A4: this compound is highly sensitive to moisture.[5][6][7] It should be stored in a desiccated environment at -20°C.[5][6][7] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the reagent.[4][5] It is recommended to dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][6] Stock solutions in aqueous buffers should not be prepared for storage due to the rapid hydrolysis of the NHS ester.[5][6]
Q5: How can the PEGylation reaction be stopped or "quenched"?
A5: The reaction can be effectively stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine.[1][3] This will consume any unreacted this compound, preventing further modification of the target molecule.[1]
Troubleshooting Guide
Low conjugation yield is a common issue encountered during PEGylation experiments with this compound. The following table outlines potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound | Optimize the reaction pH to a range of 7.2-8.0 to balance amine reactivity and hydrolysis.[1] Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7] Always prepare a fresh solution of the this compound in anhydrous DMSO or DMF immediately before use.[4][5] |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[4][5][6] Perform a buffer exchange to a compatible buffer like PBS, HEPES, or borate buffer if necessary.[4] | |
| Low Concentration of Target Molecule | The rate of hydrolysis is a more significant competitor in dilute solutions.[][4] If possible, increase the concentration of your protein or target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[4] | |
| Poor Quality of this compound | Ensure the reagent has been stored properly under desiccated conditions at -20°C.[5][6][7] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[4][5] | |
| Precipitation during reaction | Low Aqueous Solubility of the Conjugate | While m-PEG17 is hydrophilic, the target molecule or the resulting conjugate may have limited solubility. Consider using a PEG with a different chain length or a branched PEG to potentially improve solubility. The final concentration of the organic solvent (e.g., DMSO, DMF) should typically be below 10% to avoid denaturation of proteins. |
Impact of pH on NHS Ester Half-Life
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The following table summarizes the approximate half-life of an NHS ester at different pH values and temperatures.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[3][8] |
| 7.4 | 25°C | > 120 minutes[9] |
| 8.6 | 4°C | 10 minutes[3][8] |
| 9.0 | 25°C | < 9 minutes[9] |
Experimental Protocol: PEGylation of a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein to be PEGylated
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[1]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).[6]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[1]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the extent of PEGylation using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or mass spectrometry for more precise characterization.
-
Visualizations
The following diagrams illustrate the key chemical reactions involved in the PEGylation process using this compound.
Caption: Desired PEGylation reaction pathway.
Caption: Competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Characterization of PEGylated Molecules
Welcome to the technical support center for the characterization of PEGylated molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the characterization of PEGylated molecules.
Size-Exclusion Chromatography (SEC-MALS)
Q1: Why do my PEGylated protein peaks show significant tailing and poor recovery in SEC?
A1: This is a common issue arising from interactions between the PEG moiety and the silica-based stationary phase of the SEC column.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of organic modifiers or salts to the mobile phase can help disrupt these non-specific interactions. Consider adding up to 10% ethanol (B145695) or using a buffer with at least 100 mM NaCl.[1]
-
Column Chemistry: Switch to a column with a more inert surface chemistry. Columns with a hydrophilic coating are designed to minimize secondary interactions with biomolecules.[1]
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape, although it will increase run time.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 30°C) can reduce viscosity and may improve peak sharpness.[2]
-
Q2: My SEC-MALS analysis shows a much larger molecular weight for my PEGylated protein than expected, suggesting aggregation. How can I confirm this?
A2: While aggregation is a possibility, the large hydrodynamic volume of the PEG chain can also lead to earlier elution and an overestimation of molecular weight by conventional SEC. SEC-MALS, however, provides an absolute molecular weight measurement, making it a powerful tool to distinguish between true aggregation and conformational effects.[3]
-
Troubleshooting Steps:
-
Protein Conjugate Analysis: Utilize the protein conjugate analysis module in your MALS software. This requires both UV and refractive index (RI) detectors. By inputting the dn/dc values for the protein and PEG, the software can calculate the molar mass of the protein and PEG components of the conjugate separately, providing a more accurate picture of the species present.
-
Examine Polydispersity: A high polydispersity value (Mw/Mn) across the peak is indicative of a heterogeneous sample, which could include aggregates or a mixture of different PEGylated species.
-
Orthogonal Method Confirmation: Use a complementary technique like analytical ultracentrifugation (AUC) or dynamic light scattering (DLS) to confirm the presence and size of aggregates.[4]
-
Mass Spectrometry (MALDI-TOF and ESI-MS)
Q3: I'm having trouble getting a good signal for my high molecular weight PEGylated protein using MALDI-TOF MS. What can I do?
A3: PEG molecules can interfere with the crystallization of the matrix, leading to poor signal quality, especially for larger conjugates.[5]
-
Troubleshooting Steps:
-
Matrix Optimization: The choice of matrix is critical. Sinapinic acid is a common choice for proteins, but for PEGylated molecules, trying different matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) may yield better results.[6][7] Experiment with different solvent systems for dissolving the matrix and sample (e.g., acetonitrile (B52724)/water with 0.1% TFA).
-
Sample Preparation Technique: The dried-droplet method is common, but a thin-layer or sandwich preparation might improve crystal formation. Also, try spotting the matrix first, letting it dry, and then applying the sample.[8]
-
Cationizing Agent: The addition of a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can improve the ionization of PEGylated molecules.[9]
-
Laser Energy: Carefully optimize the laser energy. Start with low energy and gradually increase it to find the sweet spot for ionization without causing excessive fragmentation.
-
Q4: My ESI-MS spectrum of a PEGylated protein is extremely complex and difficult to interpret due to overlapping charge states and polydispersity.
A4: The polydispersity of PEG and the multiple charge states of the protein create a congested spectrum.[6]
-
Troubleshooting Steps:
-
Charge Stripping/Reduction: The post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectrum by shifting the charge state distribution to higher m/z values with fewer charge states.[10][11]
-
Deconvolution Software: Utilize advanced deconvolution algorithms designed for complex spectra. These can help to resolve the different PEGylated species and determine their mass distribution.
-
Upstream Separation: Couple your MS with a high-resolution separation technique like reversed-phase HPLC (RP-HPLC) or capillary electrophoresis (CE) to reduce the complexity of the mixture entering the mass spectrometer at any given time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: I am trying to determine the degree of PEGylation by ¹H NMR, but the protein signals are very broad and overlap with the PEG signals.
A5: This is a common challenge, especially with large proteins. The key is to leverage the distinct and sharp signal of the PEG's ethylene (B1197577) oxide protons.
-
Troubleshooting Steps:
-
Focus on Distinct Signals: Use the large, sharp signal from the PEG backbone (around 3.6 ppm) and a well-resolved, unique signal from the protein (often in the aromatic region, 6-8 ppm) for integration.
-
Internal Standard: For absolute quantification, add a known concentration of an internal standard with a sharp, non-overlapping signal (e.g., DMSO or trimethylsilyl (B98337) propionate, TSP).
-
High-Field NMR: If available, using a higher field NMR spectrometer will improve spectral dispersion and reduce signal overlap.
-
Deuterated Solvents: Ensure you are using a high-purity deuterated solvent (e.g., D₂O) to minimize the residual water signal, which can obscure nearby resonances.
-
Q6: My ¹H NMR spectrum of a PEGylated molecule has unexpected satellite peaks around the main PEG signal. Are these impurities?
A6: These are likely not impurities but rather ¹³C satellite peaks. Due to the high number of repeating ethylene glycol units in a PEG molecule, the probability of a ¹H being attached to a ¹³C atom (natural abundance of ~1.1%) becomes significant, leading to observable satellite peaks.[12] Ignoring these can lead to errors in quantifying the degree of PEGylation.[12]
-
Troubleshooting Steps:
-
Correct Integration: When integrating the PEG signal, ensure that you include the area of these satellite peaks along with the main resonance for an accurate quantification.
-
¹³C-Decoupled Experiments: If unambiguous quantification is critical, running a ¹H experiment with ¹³C decoupling will collapse these satellite peaks into the main signal. However, for routine analysis, correct integration is usually sufficient.
-
Frequently Asked Questions (FAQs)
Q7: What is the most significant challenge in characterizing PEGylated molecules?
A7: The most frequently cited challenge is the heterogeneity of the PEGylated product.[6][13] This heterogeneity arises from several factors:
-
Polydispersity of the PEG reagent: The starting PEG material is often a mixture of polymers with a distribution of molecular weights.
-
Degree of PEGylation: The reaction can result in a mixture of molecules with different numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[14]
-
Positional Isomers: For proteins with multiple potential attachment sites (e.g., lysine (B10760008) residues), PEGylation can occur at different locations, creating a mixture of isomers.[15]
Q8: How can I determine the exact site of PEGylation on a protein?
A8: Identifying the specific amino acid residue(s) where PEG is attached typically requires a mass spectrometry-based peptide mapping approach.
-
General Workflow:
-
Enzymatic Digestion: The PEGylated protein is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The fragmentation spectra of the PEGylated peptides are compared to those of the unmodified protein to identify the peptide containing the modification. The mass shift corresponding to the PEG moiety (or a remnant of it after cleavage) confirms the attachment site.
-
Q9: Can PEGylation affect the bioactivity of my molecule?
A9: Yes, PEGylation can impact bioactivity. If the PEG chain is attached at or near an active site or a receptor-binding site, it can cause steric hindrance, leading to reduced or complete loss of activity. It is crucial to assess the functional consequences of PEGylation alongside structural characterization.
Q10: Are there any common impurities I should be aware of in PEG reagents?
A10: Yes, depending on the synthesis route, PEG reagents can contain impurities such as ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG). These impurities can be toxic and should be monitored. Gas Chromatography with Flame Ionization Detection (GC-FID) is a common method for detecting and quantifying EG and DG impurities.
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for PEGylated Molecule Characterization
| Technique | Information Provided | Advantages | Common Challenges |
| SEC-MALS | - Molecular Weight (absolute) - Degree of PEGylation - Aggregation state - Polydispersity | - Provides absolute MW without column calibration. - Can distinguish between aggregation and large hydrodynamic size. | - Non-specific interactions with the column can cause peak tailing. - Requires both UV and RI detectors for accurate conjugate analysis. |
| MALDI-TOF MS | - Average Molecular Weight - Degree of PEGylation - Heterogeneity/Distribution | - High sensitivity and speed. - Tolerant of some salts and buffers. | - PEG can interfere with matrix crystallization. - Difficulty with very high MW conjugates.[16] - Polydispersity can complicate spectra. |
| ESI-MS | - Molecular Weight - PEGylation sites (with MS/MS) - Heterogeneity | - Easily coupled to LC for high-resolution separation. - Automated workflow. | - Complex spectra due to multiple charge states and polydispersity.[6] - Can be sensitive to buffer components. |
| ¹H NMR | - Degree of PEGylation (quantitative) - Structural integrity of the molecule | - Quantitative without the need for standards of the PEGylated molecule. - Provides structural information. | - Lower sensitivity compared to MS. - Signal overlap in complex molecules. - Broad peaks for large proteins. |
| RP-HPLC | - Purity - Separation of isoforms - Quantification of free PEG | - High resolving power for positional isomers and different degrees of PEGylation. | - PEG can cause peak broadening. - Requires careful method development (mobile phase, temperature). |
Experimental Protocols
Protocol 1: Determining Degree of PEGylation by ¹H NMR
This protocol provides a general method for determining the average number of PEG chains per protein.
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized PEGylated protein in a known volume of D₂O (e.g., 500 µL) to a final concentration of 1-5 mg/mL.
-
Add a known amount of an internal standard (e.g., a precise volume of a stock solution of DMSO in D₂O).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals being quantified) to allow for full relaxation of the protons, which is crucial for accurate integration. A typical D1 might be 10-15 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate a well-resolved, unique proton signal from the protein (I_protein). Let the number of protons for this signal be N_protein.
-
Integrate the large signal corresponding to the -(CH₂-CH₂-O)- repeating units of PEG (I_PEG), including the ¹³C satellites. This signal is typically around 3.6 ppm.
-
Calculate the number of protons per PEG chain (N_PEG) based on the molecular weight of the PEG used (MW_PEG ≈ N_repeating_units * 44 Da, and N_PEG = N_repeating_units * 4).
-
Calculate the degree of PEGylation (DoP) using the following formula: DoP = (I_PEG / N_PEG) / (I_protein / N_protein)
-
Protocol 2: General Procedure for MALDI-TOF MS of PEGylated Proteins
This protocol outlines a starting point for analyzing PEGylated proteins. Optimization is usually required.
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% aqueous trifluoroacetic acid (TFA).[8]
-
Sample Solution: Dilute the PEGylated protein to approximately 1 mg/mL in deionized water or a volatile buffer.
-
Cationizing Agent (Optional): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.
-
-
Target Plate Preparation (Dried-Droplet Method):
-
Mix the sample solution and matrix solution in a 1:1 ratio. If using a cationizing agent, the ratio can be adjusted (e.g., 5:5:1 sample:matrix:cationizer).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
MS Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in linear, positive ion mode for high molecular weight analytes.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
Optimize the laser power to achieve good signal intensity and resolution while minimizing fragmentation. Acquire spectra from different locations within the sample spot to find the "sweet spots" for ionization.
-
-
Data Analysis:
-
Process the raw spectrum to determine the average molecular weight of the PEGylated species. The spectrum will likely show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).
-
The degree of PEGylation can be estimated by comparing the mass of the PEGylated protein to the mass of the unmodified protein.
-
Visualizations
Workflow for Characterization of a Novel PEGylated Protein
Caption: A general workflow for the synthesis, purification, and comprehensive characterization of a PEGylated protein.
Logical Decision Tree for Troubleshooting Poor SEC Peak Shape
Caption: A decision tree to guide troubleshooting of common peak shape issues in Size-Exclusion Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. covalx.com [covalx.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. lcms.cz [lcms.cz]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. mdpi.com [mdpi.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize protein aggregation during m-PEG17-NHS ester labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize protein aggregation during m-PEG17-NHS ester labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: this compound labeling is a biochemical technique used to covalently attach a methoxy (B1213986) poly(ethylene glycol) chain with 17 PEG units (m-PEG17) to a protein.[1][2][3] The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[1][2][4] This process, known as PEGylation, can improve the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[3][5][6][7]
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during PEGylation can be triggered by several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to aggregation.[8][9]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[8][10][11]
-
Over-labeling: Excessive modification of surface amines can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[9]
-
Reagent Properties: The this compound itself can sometimes be hydrophobic, and its addition to the protein surface can increase the overall hydrophobicity, leading to aggregation.[9] Additionally, poor reagent quality or the presence of bifunctional impurities can cause cross-linking between protein molecules.[8]
-
Localized High Reagent Concentration: Adding the PEG reagent too quickly or without adequate mixing can create areas of high concentration, causing rapid, uncontrolled reactions and precipitation.[9]
Q3: How does pH affect the labeling reaction and protein stability?
A3: The pH of the reaction buffer is a critical parameter. The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5.[1][2][4] At this pH, a sufficient proportion of the primary amines are deprotonated and act as effective nucleophiles.[4] However, higher pH also accelerates the hydrolysis of the NHS ester, which competes with the labeling reaction.[1][2][4] Furthermore, some proteins are unstable and prone to aggregation at alkaline pH.[9][12] Therefore, an optimal pH must be determined that balances reaction efficiency with protein stability.
Q4: What type of buffer should I use for the labeling reaction?
A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][12][13][14] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate are recommended.[2][9][12] The buffer should also be chosen to maintain the stability of your specific protein.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling.
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon adding the this compound. | Poor reagent solubility. | Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the protein solution.[2][9][15] |
| Localized high reagent concentration. | Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing.[9] | |
| Protein instability at the reaction pH. | Perform the reaction at a lower pH (e.g., 7.2-7.5), even though the reaction will be slower.[9][12] | |
| Significant protein aggregation is observed during or after the reaction. | High protein concentration. | Reduce the protein concentration. A starting range of 1-5 mg/mL is often recommended.[10][11] |
| Suboptimal buffer conditions. | Screen different amine-free buffers and salt concentrations to find the optimal conditions for your protein's stability.[11][12] | |
| Over-labeling of the protein. | Decrease the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[9][10] | |
| High reaction temperature. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation.[8][9] | |
| Low labeling efficiency. | Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use.[13][14] Ensure the reaction pH is not excessively high. |
| Presence of primary amines in the buffer. | Dialyze the protein into an amine-free buffer like PBS or HEPES before the reaction.[9][13][14] | |
| Insufficient molar excess of PEG reagent. | Increase the molar excess of the this compound. For dilute protein solutions, a higher excess may be required.[16] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the this compound labeling reaction.
Table 1: Effect of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | 4 | ~1 hour (extrapolated) |
| 8.6 | 4 | 10 minutes[1] |
Table 2: Recommended Starting Conditions for Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[2] | Higher concentrations can increase reaction efficiency but may also increase aggregation risk.[10] |
| Molar Excess of this compound | 5 to 20-fold[9][10] | For sensitive proteins, start with a lower molar excess. For dilute protein solutions, a higher excess may be necessary.[16] |
| Reaction pH | 7.2 - 8.5[1][2] | The optimal pH is a balance between reaction efficiency and protein stability.[4][9] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce aggregation but will require longer reaction times.[8][9] |
| Reaction Time | 30 minutes to 4 hours[1][13][14] | Monitor the reaction to determine the optimal time. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.[2]
-
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13][14][15]
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[2][9] Do not store the reconstituted reagent.[13][14]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., to a final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Analyze the PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight and size-exclusion chromatography (SEC) to assess for aggregation.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing m-PEG17-NHS Ester to Protein Ratios
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of m-PEG17-NHS ester to protein for successful PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio of this compound to protein is highly dependent on the specific protein and the desired degree of PEGylation.[1] A common starting point is a 5- to 20-fold molar excess of the m-PEG-NHS ester reagent for protein solutions with concentrations greater than 2 mg/mL.[2] For more dilute protein solutions, a higher molar excess may be necessary to achieve the same level of modification.[2][3] For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in the conjugation of 4-6 PEG molecules per antibody.[3][4][5] It is crucial to empirically determine the optimal ratio for each specific protein and application.[2]
Q2: Which functional groups on the protein does this compound react with?
A2: m-PEG-NHS esters are amine-reactive reagents.[3][4][5] They primarily react with the primary amino groups (-NH2) on the protein surface.[4][5] These include the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus of each polypeptide chain.[3][6] The reaction forms a stable amide bond.[4][5]
Q3: What are the critical parameters to consider when optimizing the PEGylation reaction?
A3: Several factors significantly influence the outcome of the PEGylation reaction.[1] Key parameters to optimize include:
-
Molar Ratio of PEG to Protein: This is the most direct way to control the degree of PEGylation.[1][2]
-
Protein Concentration: Higher protein concentrations can lead to more efficient PEGylation.[3][4]
-
Reaction pH: The reaction with primary amines is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[7][4][8]
-
Reaction Temperature and Time: Reactions are often performed at room temperature for 30-60 minutes or on ice for 2 hours.[4][5] The optimal time may vary depending on the protein and desired outcome.
-
Buffer Composition: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][3][4][5] Phosphate-buffered saline (PBS) is a commonly used buffer.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | Molar ratio of PEG to protein is too low. | Increase the molar excess of this compound in increments (e.g., 2-fold) and re-evaluate. |
| Protein concentration is too low. | Concentrate the protein solution if possible. For dilute solutions, a significantly higher molar excess of the PEG reagent may be required.[3][4] | |
| Reaction pH is not optimal. | Ensure the reaction buffer is within the recommended pH range of 7.0-8.5.[8] | |
| Competing primary amines in the buffer. | Use an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines, perform a buffer exchange prior to the reaction.[2][3][4][5] | |
| Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use. Do not store it in solution.[3][4][5] | |
| High Degree of Polydispersity (multiple PEG chains attached) | Molar ratio of PEG to protein is too high. | Decrease the molar excess of this compound.[1] |
| Reaction time is too long. | Reduce the incubation time of the reaction. | |
| Loss of Protein Biological Activity | PEGylation at or near the active site. | If possible, protect the active site of the protein before PEGylation.[9] Alternatively, optimizing for a lower degree of PEGylation may preserve activity.[1] |
| Steric hindrance from the attached PEG chain. | Consider using a smaller PEG molecule if the application allows. | |
| Protein Precipitation during Reaction | Change in protein solubility due to PEGylation or solvent addition. | Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound does not exceed 10% of the total reaction volume.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
This protocol provides a general guideline for the PEGylation of a protein using an this compound. Optimization of the molar ratio and other reaction conditions is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Calculation of Reagent Volumes:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Characterization:
-
Analyze the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or size exclusion chromatography.
-
Protocol 2: Determination of PEGylation Degree by SDS-PAGE
SDS-PAGE is a common method to qualitatively assess the degree of PEGylation. The attachment of PEG molecules increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
SDS-PAGE gel and running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Staining and destaining solutions
Procedure:
-
Sample Preparation:
-
Mix the PEGylated protein and the unmodified protein control with loading buffer.
-
Heat the samples according to standard SDS-PAGE protocols.
-
-
Gel Electrophoresis:
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel to visualize the protein bands.
-
-
Analysis:
-
Compare the migration of the PEGylated protein to the unmodified control. The appearance of new, higher molecular weight bands indicates successful PEGylation. The number and intensity of these bands can provide a qualitative assessment of the degree and heterogeneity of PEGylation.
-
Data Presentation
Table 1: Recommended Starting Molar Ratios of this compound to Protein
| Protein Concentration | Recommended Starting Molar Excess | Expected Outcome (for IgG) | Reference(s) |
| > 2 mg/mL | 5- to 20-fold | Varies depending on protein | |
| 1-10 mg/mL (Antibody) | 20-fold | 4-6 PEG molecules per antibody | [3][4][5] |
| Dilute Solutions (< 1 mg/mL) | > 20-fold (requires optimization) | Varies, requires empirical determination | [2][3] |
Visualizations
Caption: Workflow for the PEGylation of proteins with m-PEG-NHS ester.
Caption: Troubleshooting logic for common issues in protein PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
what to do if m-PEG17-NHS ester reagent is not reacting
Welcome to the technical support center for m-PEG17-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent. It consists of a monomethoxy-capped polyethylene (B3416737) glycol (PEG) chain with 17 PEG units, attached to an N-hydroxysuccinimide (NHS) ester functional group.[1][2] The NHS ester is reactive towards primary amines (-NH2), which are commonly found on biomolecules such as the lysine (B10760008) residues and N-terminus of proteins, as well as amine-modified oligonucleotides.[1][3] This reaction forms a stable amide bond, covalently attaching the hydrophilic PEG chain to the target molecule.[3] This process, known as PEGylation, can increase the solubility, stability, and circulation half-life of therapeutic proteins and reduce their immunogenicity.[4]
Q2: What is the optimal pH for reacting this compound with a primary amine?
A2: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[5][6] At a pH below 7, the primary amines are protonated and therefore less nucleophilic, leading to a very slow or no reaction. At a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of your conjugation.[5]
Q3: Which buffers are compatible with this compound reactions?
A3: It is crucial to use a buffer that is free of primary amines.[3][7][8] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[6] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not recommended as they will compete with your target molecule for reaction with the NHS ester, thereby lowering your conjugation yield.[7][8]
Q4: How should I store and handle the this compound reagent?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][3][9] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[5][8] It is recommended to dissolve the reagent in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][5] Do not prepare aqueous stock solutions for long-term storage as the NHS ester will readily hydrolyze.[3]
Troubleshooting Guides
Issue: Low or no conjugation yield
This is a common issue that can arise from several factors. The following guide will help you troubleshoot the potential causes.
| Potential Cause | Recommended Solution |
| Inactive this compound reagent | The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of your reagent using the "Protocol for Testing NHS Ester Reactivity" below. If inactive, use a fresh vial of the reagent. |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. |
| Presence of competing primary amines | Ensure your buffer is free of primary amines like Tris or glycine. If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS before the reaction. |
| Suboptimal reactant concentrations | Low concentrations of your protein or the this compound can favor hydrolysis over conjugation. If possible, increase the concentration of your reactants. A protein concentration of 1-10 mg/mL is often recommended.[5][10] |
| Insufficient molar excess of this compound | For dilute protein solutions, a higher molar excess of the PEG reagent is needed. A starting point of a 20-fold molar excess of the this compound to your protein is recommended, but this may need to be optimized for your specific application.[3][10] |
| Steric hindrance | The primary amines on your target molecule may not be easily accessible. While less common with a long PEG chain like PEG17, this can still be a factor. Consider analytical techniques to confirm the presence of accessible primary amines. |
Issue: Reagent precipitation upon addition to the reaction buffer
| Potential Cause | Recommended Solution |
| Low aqueous solubility of the this compound | Although the PEG chain enhances water solubility, high concentrations may still precipitate. Ensure the final concentration of the organic solvent (DMSO or DMF) in your reaction mixture does not exceed 10%.[9][10] |
| Poor quality of organic solvent | Ensure you are using a high-quality, anhydrous grade of DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters in aqueous solutions at different pH values.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Note: These values are general for NHS esters and can vary based on the specific molecule and buffer conditions.[6]
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Perform the PEGylation Reaction:
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.[5]
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol for Testing NHS Ester Reactivity
This protocol allows you to qualitatively assess if your this compound is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[11]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of the this compound: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.[11][12]
-
Prepare a control: Prepare a blank sample with the same buffer and organic solvent (if used).[11][12]
-
Measure initial absorbance: Zero the spectrophotometer at 260 nm using the control. Immediately measure and record the absorbance of the this compound solution.[12]
-
Induce hydrolysis: To 1 mL of your this compound solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[11][12]
-
Measure final absorbance: Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[11][12]
Interpretation of Results:
-
Active Reagent: If the final absorbance is significantly higher than the initial absorbance, your this compound is active.[12]
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[12]
Visualizations
Caption: Chemical reaction pathway of this compound with a primary amine.
Caption: A general experimental workflow for protein PEGylation.
Caption: A troubleshooting decision tree for a non-reacting this compound.
References
- 1. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. confluore.com [confluore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
impact of buffer composition on m-PEG17-NHS ester reaction efficiency
Welcome to the technical support center for m-PEG17-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the impact of buffer composition on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for conjugating m-PEG17-NHS esters with primary amines, such as the lysine (B10760008) residues on proteins, is between 7.2 and 8.5.[1] A pH within the range of 8.3-8.5 is most commonly recommended.[2][3][4] This pH range offers a crucial balance: it is high enough to ensure that a significant portion of the primary amine groups are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[5] At lower pH values, the amine groups are protonated and non-reactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[2][3][5]
Q2: Which buffers are recommended for this compound reactions, and which should be avoided?
It is critical to select a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][6][7][8]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A common choice, typically used at a pH between 7.2 and 8.5.[1][6][9]
-
Sodium Bicarbonate Buffer: 0.1 M sodium bicarbonate at a pH of 8.3-8.5 is frequently recommended.[2][3][4][6]
-
Borate (B1201080) Buffer: A 50 mM borate buffer at pH 8.5 can also be used.[6][9]
-
HEPES Buffer: This buffer is another suitable option within the pH range of 7.2-8.5.[6][9]
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): Buffers containing Tris, such as TBS, are generally not recommended because Tris contains a primary amine that can react with the NHS ester.[2][6] However, it can be used to quench the reaction.[6][9]
-
Glycine: Glycine also contains a primary amine and should be avoided in the reaction buffer but can be used as a quenching agent.[1][6][9]
-
Buffers containing ammonium (B1175870) ions. [6]
If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[1]
Q3: How does the buffer composition affect the stability of the this compound?
The primary factor in buffer composition that affects the stability of the this compound is pH. NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[5] The rate of this hydrolysis is significantly accelerated at higher pH values.[5][9] Therefore, it is crucial to prepare the solution of the this compound immediately before use, especially when working at a higher pH.[7][8] For water-insoluble NHS esters, dissolving them in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) right before addition to the aqueous reaction mixture is a standard practice.[2][6][10] It is essential to use high-quality, amine-free DMF.[2][3]
Q4: How can I stop or "quench" the this compound reaction?
To terminate the conjugation reaction, a quenching agent containing a primary amine can be added. This agent will react with any remaining unreacted this compound. Common quenching agents include:
The quenching agent is typically added to a final concentration of 50-100 mM and incubated for 15-30 minutes at room temperature.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1] | Verify the pH of your reaction buffer. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).[1][6] | Perform a buffer exchange into a recommended buffer such as PBS, sodium bicarbonate, or HEPES.[1][6] | |
| Hydrolyzed this compound: The reagent was exposed to moisture or dissolved in aqueous buffer too long before use.[1] | Ensure proper storage and handling of the this compound in a desiccated environment.[1] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1] | |
| Low Biomolecule Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1][6] | If possible, increase the concentration of your target molecule (e.g., > 5 mg/mL for proteins).[6] | |
| Precipitation of Conjugate | Use of a Hydrophobic NHS Ester: Although PEG is hydrophilic, the molecule being conjugated might be hydrophobic, leading to insolubility of the final conjugate. | Consider using a more hydrophilic version of your molecule if possible. The PEG linker itself is designed to increase hydrophilicity.[12] |
| High Background/Non-Specific Binding | Excess Unreacted PEG Reagent: Failure to remove all excess, unreacted, or hydrolyzed this compound after the reaction.[11] | Purify the conjugate thoroughly using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable chromatographic method.[6][11] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following table summarizes the effect of pH on the half-life of a typical NHS ester.
| pH | Half-life of NHS Ester (at 0-4°C) |
| 7.0 | 4-5 hours[9] |
| 8.6 | 10 minutes[9] |
This data underscores the importance of performing the conjugation reaction promptly after preparing the aqueous this compound solution, especially at the higher end of the recommended pH range.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS).
-
This compound.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4.
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][2]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7][8]
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[11][13] Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[6][11]
-
Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6]
Visualizations
Caption: Reaction pathway for this compound conjugation with a primary amine.
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. covachem.com [covachem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: m-PEG17-NHS Ester vs. Other PEG Chain Lengths for Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the successful development of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and immunogenicity. Among the myriad of available options, methoxy-PEG-N-hydroxysuccinimidyl (m-PEG-NHS) esters are widely utilized for their ability to covalently attach to primary amines on biomolecules. This guide provides an in-depth comparison of m-PEG17-NHS ester with other discrete and polydisperse PEG chain lengths, supported by experimental data and detailed protocols to inform your bioconjugation strategy.
The Influence of PEG Chain Length: A Balancing Act
The length of the PEG chain is a pivotal parameter in the design of PEGylated biomolecules. Shorter PEG chains, such as this compound, offer distinct advantages in certain applications, while longer chains may be preferable in others. The optimal choice depends on a careful consideration of the desired therapeutic outcome.
Key Considerations for PEG Chain Length Selection:
-
Solubility and Stability: PEGylation is a well-established method to increase the solubility and stability of proteins and other biomolecules.[1][2][3][4][5] The hydrophilic nature of the PEG chain creates a hydration shell around the molecule, which can prevent aggregation and protect against proteolysis.[2][4][6] While longer PEG chains generally offer greater increases in solubility and stability, even shorter chains like m-PEG17 can provide significant benefits.
-
Pharmacokinetics and Biodistribution: A primary driver for PEGylation is the extension of a bioconjugate's circulating half-life.[1][6][7] Longer PEG chains increase the hydrodynamic radius of the molecule, reducing renal clearance and leading to longer residence times in the body.[7][8] However, this can also lead to increased accumulation in organs of the reticuloendothelial system, such as the liver and spleen.[7][9] Shorter PEG chains may offer a compromise, providing a moderate increase in half-life without excessive tissue accumulation.
-
Immunogenicity: PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system.[1][6][10] Generally, longer PEG chains provide more effective shielding. However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[11][12][13] The size and structure of the PEG can influence this response, with some studies suggesting that higher molecular weight PEGs may be more immunogenic.[13]
-
Biological Activity: A potential drawback of PEGylation is a decrease in the biological activity of the conjugated molecule.[6] This is often due to steric hindrance, where the PEG chain blocks the active site or binding domain. Shorter PEG chains like m-PEG17 are less likely to cause significant steric hindrance compared to their longer counterparts, potentially better-preserving biological function.
Quantitative Comparison of Different PEG Chain Lengths
The following tables summarize experimental data from various studies, highlighting the impact of PEG chain length on key performance parameters.
Table 1: Effect of PEG Chain Length on Pharmacokinetics
| PEG Chain Length/Molecular Weight | Molecule | Animal Model | Key Findings | Reference |
| PEG-C14 vs. PEG-C16 vs. PEG-C18 | Lipid Nanoparticles | Mice | Half-life increased with longer PEG-lipid chain length (t1/2 = 0.64h for C14, 2.18h for C16, 4.03h for C18). | [14] |
| 2 kDa vs. 5 kDa vs. 10 kDa vs. 20 kDa vs. 30 kDa | Polyacridine Peptide DNA Polyplexes | Mice | Increasing PEG length from 2 to 30 kDa dramatically altered biodistribution, with 30 kDa PEG showing the greatest reduction in liver uptake. | [15] |
| <20 kDa vs. >30 kDa | Poly l-Lysine Dendrimers | Rats | Larger dendrimer constructs (>30 kDa) had longer elimination half-lives (1-3 days) compared to smaller constructs (<20 kDa) which were rapidly cleared (1-10 hours). | [7] |
Table 2: Effect of PEG Chain Length on Cellular Uptake and Biological Activity
| PEG Chain Length/Molecular Weight | System | Key Findings | Reference |
| Increasing mPEG Molecular Weight | Methotrexate-loaded Chitosan (B1678972) Nanoparticles | Decreased cellular uptake in macrophages with increasing PEG molecular weight. | [9][16] |
| 2 kDa vs. 5 kDa vs. 20 kDa | Tetanus Toxoid | The anti-PEG immune response was dependent on the molecular weight of the mPEG. | [12] |
| 2 kDa vs. 5 kDa vs. 10 kDa | Chitosan/siRNA Nanoparticles | Higher molecular weight PEG (10 kDa) with less grafting density improved nanoparticle performance. | [16] |
| 2 kDa vs. 5 kDa vs. 20 kDa | β-glucuronidase | ELISA sensitivity for detecting the PEGylated protein increased with longer PEG chains. | [17] |
Experimental Protocols
General Protocol for Protein Bioconjugation with m-PEG-NHS Ester
This protocol provides a general framework for the conjugation of an m-PEG-NHS ester to a protein. The specific conditions, such as the molar excess of the PEG reagent and incubation time, may need to be optimized for each specific protein and desired degree of PEGylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
m-PEG-NHS ester (e.g., this compound).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).[18]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[18][19] The optimal time should be determined empirically.
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[18]
-
Purification: Remove excess, unreacted m-PEG-NHS ester and byproducts using SEC, dialysis, or tangential flow filtration.[18]
-
Characterization: Analyze the resulting PEGylated protein using techniques such as SDS-PAGE (to observe the shift in molecular weight), SEC-HPLC (to assess purity and aggregation), and functional assays (to determine the retention of biological activity).
Visualizing the Workflow
Bioconjugation Workflow using m-PEG-NHS Ester
Caption: A streamlined workflow for the bioconjugation of proteins using m-PEG-NHS esters.
NHS-Ester Reaction with Primary Amine
Caption: The reaction mechanism of an NHS ester with a primary amine on a protein.
Conclusion
The choice of PEG chain length in bioconjugation is a critical decision that requires a thorough understanding of the desired properties of the final product. While longer PEG chains can offer superior benefits in terms of extending half-life and reducing immunogenicity, they may also negatively impact biological activity and lead to unfavorable biodistribution profiles.
This compound and other shorter, discrete PEG linkers represent a valuable tool for applications where preserving the biological function of the conjugated molecule is paramount. They can provide a moderate increase in stability and circulation time without the significant steric hindrance associated with larger PEGs. Ultimately, the optimal PEG chain length must be determined empirically for each specific application, balancing the trade-offs between pharmacokinetics, stability, immunogenicity, and biological activity. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their bioconjugation projects.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nhsjs.com [nhsjs.com]
- 5. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 13. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of m-PEG17-NHS Ester and Maleimide-PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, or PEGylation, is a cornerstone technique for improving the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The choice of linker chemistry is critical to the success of these conjugates, dictating not only the efficiency of their formation but also their in vivo stability and overall performance. This guide provides an objective comparison of two widely used PEG linker chemistries: m-PEG17-NHS ester, which targets primary amines, and maleimide-PEG, which targets free thiols.
Executive Summary
m-PEG17-NHS esters and maleimide-PEG linkers offer distinct advantages and are suited for different bioconjugation strategies. NHS esters are ideal for modifying abundant lysine (B10760008) residues, providing a straightforward method for general PEGylation. In contrast, maleimide-PEGs enable site-specific conjugation to less abundant cysteine residues, offering greater control over the conjugate's structure and homogeneity. A key differentiator is the stability of the resulting linkage; the amide bond formed by NHS esters is highly stable, whereas the thioether bond from maleimide (B117702) conjugation can exhibit instability under certain physiological conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of this compound and maleimide-PEG linkers.
| Feature | This compound | Maleimide-PEG Linker |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-terminus | Sulfhydryl/thiol groups (-SH) on cysteine residues |
| Reaction Chemistry | Nucleophilic acyl substitution | Michael addition |
| Resulting Linkage | Stable amide bond | Thioether bond (succinimide thioether) |
| Optimal Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[2] |
| Reaction Specificity | High for primary amines, but can have side reactions with other nucleophiles at high pH. Lysine residues are abundant on protein surfaces, leading to potentially heterogeneous products. | Highly specific for thiols at optimal pH. Cysteine residues are less abundant, allowing for more site-specific conjugation. |
| Linkage Stability | Amide bond is highly stable under physiological conditions. | The succinimide (B58015) thioether linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[3][4] The shedding rate of payloads from thiosuccinimide-containing ADCs in plasma can be as high as 50-75% within 7-14 days.[5] In one study, less than 70% of a maleimide-PEG conjugate remained intact after 7 days in the presence of 1 mM glutathione.[6][7] |
| Key Side Reactions | Hydrolysis of the NHS ester, which competes with the amine reaction and is accelerated at higher pH.[1][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8] | Hydrolysis of the maleimide group at pH > 7.5, reducing its specificity for thiols.[2] Reaction with primary amines can occur at pH > 7.5.[9] |
| Reagent Stability | Moisture-sensitive; should be stored with a desiccant and used immediately after reconstitution. | More stable than NHS esters in aqueous solution but will slowly hydrolyze at higher pH. |
Reaction Mechanisms
The chemical reactions underpinning these two PEGylation strategies are fundamentally different, which dictates their specificity and the properties of the resulting bioconjugate.
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of Maleimide-PEG with a sulfhydryl group.
Experimental Protocols
Reproducible bioconjugation requires carefully planned and executed experimental protocols. Below are generalized methods for protein conjugation using both this compound and maleimide-PEG linkers, along with a protocol for determining the degree of labeling.
Protocol 1: Protein Conjugation with this compound
Objective: To conjugate this compound to primary amines on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis system for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Protein Conjugation with Maleimide-PEG
Objective: To conjugate a maleimide-PEG linker to free sulfhydryl groups on a target protein.
Materials:
-
Target protein containing free cysteine(s) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if cysteines are in a disulfide bond.
-
Desalting column or dialysis system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent before adding the maleimide-PEG.
-
Reagent Preparation: Prepare a stock solution of the maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted maleimide-PEG.
Protocol 3: Determination of the Degree of Labeling (DOL)
Objective: To quantify the average number of PEG molecules conjugated per protein molecule.
Method: UV-Vis Spectrophotometry
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the label if it has a chromophore. For PEG itself, other methods like NMR or chromatography are often used.[11]
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the PEG linker at 280 nm if applicable.[12]
-
The degree of labeling (DOL) can be determined by various methods including SDS-PAGE (observing the shift in molecular weight), mass spectrometry, or HPLC.[13] For fluorescently labeled PEGs, the DOL is calculated as the molar ratio of the dye to the protein.[14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for bioconjugation and the logical relationship between linker stability and its consequences.
Caption: A generalized experimental workflow for bioconjugation.
Caption: Logical relationship of linkage instability and its consequences.
Conclusion
The choice between this compound and maleimide-PEG linkers is a critical decision in the design of bioconjugates. For applications where a high degree of PEGylation is desired and site-specificity is not a primary concern, the amine-reactive NHS ester chemistry provides a robust and straightforward approach, yielding highly stable amide linkages. However, for the development of homogenous conjugates with precise control over the site of modification, such as in next-generation ADCs, the thiol-reactive maleimide-PEG chemistry is often preferred. Researchers must, however, be cognizant of the potential in vivo instability of the resulting thioether bond and consider this a critical parameter in the design and evaluation of their bioconjugates. The selection of the optimal linker will ultimately depend on a careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atto-tec.com [atto-tec.com]
- 13. benchchem.com [benchchem.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
A Researcher's Guide to Amine Labeling: Evaluating Alternatives to m-PEG17-NHS Ester
For researchers, scientists, and drug development professionals engaged in the modification of proteins, peptides, and other biomolecules, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—is a cornerstone technique. It is instrumental in improving the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The m-PEG17-NHS ester has long been a widely used reagent for this purpose, targeting primary amines on biomolecules. However, the landscape of bioconjugation chemistry is ever-evolving, and a range of alternatives now offer distinct advantages in terms of reaction efficiency, stability, and the physicochemical properties of the final conjugate.
This guide provides an objective comparison of this compound with its principal alternatives for amine labeling. We will delve into the performance of different amine-reactive chemistries and explore the impact of varying PEG chain lengths and architectures, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific application.
Understanding the Benchmark: this compound
The this compound is a well-established reagent featuring a methoxy-terminated PEG chain with 17 ethylene (B1197577) glycol repeat units. Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2] This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH of 7.2-8.5.[3]
A primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that can lower conjugation efficiency.[4][5] The rate of hydrolysis increases with pH, necessitating careful control of reaction conditions.[3]
Alternatives Based on Reactive Chemistry
A variety of amine-reactive functional groups have been developed, each with unique characteristics that can offer advantages over NHS esters in certain contexts. The most common alternatives include tetrafluorophenyl (TFP) esters and isothiocyanates.
Tetrafluorophenyl (TFP) Esters
TFP esters, like NHS esters, react with primary amines to form stable amide bonds.[1][6] A key advantage of TFP esters is their increased resistance to hydrolysis, especially at the basic pH values required for efficient amine labeling.[6][7][8] This enhanced stability provides a wider window for the reaction and can lead to higher and more consistent conjugation yields.[9] Some studies have shown that TFP-activated surfaces for DNA immobilization result in a five-fold greater surface density of DNA molecules compared to NHS-activated surfaces when the reaction is carried out at pH 10.[7]
Isothiocyanates (ITCs)
Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[10] This chemistry is also typically performed at an alkaline pH. While widely used, the resulting thiourea bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[11] However, in some applications, the reactivity of the thiourea-linked conjugate can be higher. For instance, neoglycoconjugates linked via a thiourea bond exhibited higher reactivity towards an anti-HIV antibody compared to their amide-linked counterparts, although the coupling efficiency to form the thiourea conjugate was lower.[12]
Comparative Performance of Amine-Reactive Chemistries
The choice of reactive group can significantly impact the outcome of a labeling experiment. The following table summarizes key performance indicators for NHS esters, TFP esters, and isothiocyanates.
| Feature | NHS Ester | TFP Ester | Isothiocyanate |
| Reactive Group | N-hydroxysuccinimidyl ester | Tetrafluorophenyl ester | Isothiocyanate |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amide | Amide | Thiourea |
| Optimal pH | 7.2 - 8.5[3] | 7.0 - 9.0[13] | 8.5 - 9.0 |
| Hydrolytic Stability | Moderate; half-life of hours at pH 7, minutes at pH 9[4][13] | High; less susceptible to hydrolysis at basic pH than NHS esters[6][7][8] | Not applicable (different reaction) |
| Bond Stability | High[14][15] | High[14][15] | Generally considered slightly less stable than amide bonds over time[11] |
| Coupling Efficiency | Variable, can be reduced by hydrolysis[5] | Generally higher and more consistent than NHS esters due to lower hydrolysis[8][9] | Can be lower than for NHS esters[12] |
Visualizing the Chemistry: Reaction Mechanisms
To illustrate the chemical transformations involved in amine labeling with these reagents, the following diagrams outline the reaction pathways.
Alternatives Based on PEG Architecture
Beyond the reactive group, the structure of the PEG chain itself plays a critical role in the properties of the final conjugate. Alternatives to the linear 17-unit PEG chain of this compound include variations in chain length and branching.
PEG Chain Length
The length of the PEG chain influences several properties of the PEGylated protein, including its hydrodynamic radius, solubility, and in vivo half-life. Increasing the molecular weight of the PEG can enhance the half-life of the modified protein.[16] However, this often comes at the cost of reduced biological activity, as a larger PEG molecule can create more steric hindrance around the protein's active site.[17][18] The optimal PEG size is therefore a trade-off between improved pharmacokinetics and retained bioactivity.
Branched PEGs
Branched PEG structures, where multiple PEG chains are attached to a central core, offer a larger hydrodynamic volume compared to linear PEGs of the same total molecular weight.[19] This can lead to a more pronounced shielding effect, further extending the in vivo circulation half-life.[20][21] Studies comparing linear and branched PEG conjugates have shown a superior pharmacokinetic profile for the branched versions.[20] However, there is no significant difference in the viscosity radii of proteins conjugated with branched and linear PEGs of the same total molecular weight.[19][21]
Impact of PEGylation on Protein Properties: A Quantitative Overview
The following table summarizes the general effects of altering PEG chain characteristics on key protein properties, based on findings from various studies.
| Property | Effect of Increasing Linear PEG Length | Effect of Branched vs. Linear PEG (same total MW) |
| In Vivo Half-Life | Generally increases[16] | Generally longer for branched PEGs[20] |
| Biological Activity | Often decreases due to steric hindrance[17][18] | Can be similar or slightly lower for branched PEGs[20] |
| Solubility | Generally increases[2] | Branched PEGs can offer better hydrophilicity[21] |
| Immunogenicity | Generally decreases[18] | Branched PEGs may offer better shielding[20] |
| Viscosity | Can increase[18] | Can be lower for branched PEGs[18] |
Experimental Protocols
The following are generalized protocols for labeling proteins with NHS ester, TFP ester, and isothiocyanate-functionalized PEG reagents. It is important to note that these are starting points, and optimization of the protein concentration, reagent-to-protein molar ratio, reaction time, and temperature may be necessary for each specific application.
General Experimental Workflow
The overall process for amine labeling of proteins is similar for these reactive chemistries and is outlined in the diagram below.
Protocol 1: Protein Labeling with m-PEG-NHS Ester
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[22]
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mg/mL.[23]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[22]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation. Determine the degree of labeling (DoL) by a suitable method, such as UV-Vis spectroscopy if the PEG reagent contains a chromophore, or by mass spectrometry.
Protocol 2: Protein Labeling with m-PEG-TFP Ester
-
Protein Preparation: Prepare the protein solution as described for the NHS ester protocol, in an amine-free buffer at a pH of 7.0-9.0.[13]
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-TFP ester in anhydrous DMSO or DMF.[13]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved m-PEG-TFP ester to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring and protected from light.
-
Quenching (Optional): Quench the reaction as described for the NHS ester protocol.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate as described for the NHS ester protocol.
Protocol 3: Protein Labeling with m-PEG-Isothiocyanate
-
Protein Preparation: Prepare the protein solution as described for the NHS ester protocol, in an amine-free buffer at a pH of 8.5-9.0.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-isothiocyanate in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved m-PEG-isothiocyanate to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, with gentle stirring and protected from light.
-
Quenching (Optional): Quench the reaction as described for the NHS ester protocol.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate as described for the NHS ester protocol.
Conclusion
While this compound remains a valuable tool for amine labeling, a comprehensive evaluation of the available alternatives is crucial for optimizing the outcome of bioconjugation experiments. TFP esters offer a clear advantage in terms of hydrolytic stability, potentially leading to higher and more reproducible labeling efficiencies. Isothiocyanates provide an alternative linkage chemistry, which may be advantageous in specific applications despite the generally lower stability of the resulting thiourea bond. Furthermore, the rational selection of PEG chain length and architecture is paramount in fine-tuning the pharmacokinetic and pharmacodynamic properties of the final conjugate. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate amine labeling strategy for their specific research and development goals.
References
- 1. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Comparative Antigenicity of Thiourea and Adipic Amide Linked Neoglycoconjugates Containing Modified Oligomannose Epitopes for the Carbohydrate-Specific anti-HIV Antibody 2G12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. confluore.com [confluore.com]
- 14. Khan Academy [khanacademy.org]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 19. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. glenresearch.com [glenresearch.com]
- 23. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
A Comparative Guide to Analytical Techniques for Validating m-PEG17-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules. The m-PEG17-NHS ester is a specific, discrete PEGylation reagent that enables the modification of primary amines on biomolecules. Rigorous analytical validation is crucial to ensure the quality, efficacy, and safety of the resulting conjugate. This guide provides an objective comparison of key analytical techniques for validating the conjugation of this compound, complete with experimental data and detailed protocols.
Core Analytical Techniques: A Head-to-Head Comparison
The successful conjugation of this compound to a biomolecule results in a heterogeneous mixture containing the desired PEGylated product, unreacted biomolecule, excess PEG reagent, and potential side products. A multi-faceted analytical approach is often necessary for comprehensive characterization. The following table summarizes the key quantitative performance metrics of the most common analytical techniques.
| Analytical Technique | Parameter Measured | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF) | Molecular Weight, Degree of PEGylation, Purity | High (can resolve individual PEGylation states) | High (pmol to fmol) | High | Rapid analysis, direct mass measurement, tolerant to some buffers. | Can be less accurate for quantification compared to other methods; potential for fragmentation. |
| Mass Spectrometry (ESI-MS) | Molecular Weight, Degree of PEGylation, Purity | Very High (can provide isotopic resolution for smaller molecules) | Very High (fmol to amol) | Medium | High mass accuracy, suitable for complex mixtures when coupled with LC. | Can be sensitive to buffer components and sample purity. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molecular Weight, Aggregation, Conjugate Size | Medium (separates based on hydrodynamic volume) | Medium (µg range) | Medium | Provides absolute molecular weight without the need for standards, excellent for detecting aggregates. | Does not provide information on the site of PEGylation; resolution may be insufficient to separate species of similar size. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, Quantification of Reactants and Products | High (can separate isomers and different PEGylation states) | High (ng to µg) | High | Excellent for quantifying reaction components, widely available. | Can denature proteins; method development can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Confirmation, Degree of PEGylation | Atomic level | Low (mg range) | Low | Provides detailed structural information, can be quantitative. | Low sensitivity, requires high sample concentration, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of Amide Bond Formation | Functional group level | Medium (µg to mg) | High | Rapid and non-destructive, can monitor reaction kinetics in real-time. | Provides indirect evidence of conjugation, not suitable for detailed characterization of the product mixture. |
In-Depth Analysis and Experimental Protocols
Mass Spectrometry: The Gold Standard for Mass Confirmation
Mass spectrometry (MS) is a powerful tool for the definitive identification of PEGylated products by measuring the mass-to-charge ratio of ions. It provides direct evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety.
MALDI-TOF is particularly useful for rapid screening of conjugation reactions and determining the distribution of PEGylated species.
Experimental Protocol: MALDI-TOF Analysis of a PEGylated Peptide
-
Sample Preparation :
-
Prepare a stock solution of the PEGylated peptide sample at approximately 1 mg/mL in deionized water.
-
Prepare a matrix solution. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA).
-
For PEGylated samples, the addition of a cationizing agent can improve signal quality. Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in deionized water.
-
-
Spotting :
-
On a MALDI target plate, mix 1 µL of the sample solution, 1 µL of the matrix solution, and 0.1 µL of the cationizing agent solution.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition :
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Calibrate the instrument using a standard peptide mixture of known molecular weights.
-
Acquire spectra over a mass range that encompasses the unreacted peptide and the expected PEGylated products.
-
-
Data Analysis :
-
Identify the peaks corresponding to the unreacted peptide and the mono-, di-, and multi-PEGylated species based on their mass-to-charge ratios. The mass of m-PEG17 is approximately 817.9 Da. The mass of the conjugate will be the mass of the peptide plus n * (mass of m-PEG17 - mass of water), where n is the number of attached PEG molecules.
-
The relative intensity of the peaks can provide a semi-quantitative measure of the distribution of PEGylated species.
-
ESI-MS, especially when coupled with liquid chromatography (LC-MS), offers high resolution and mass accuracy, making it ideal for analyzing complex mixtures and confirming the precise mass of the conjugate.
Experimental Protocol: LC-ESI-MS Analysis of a PEGylated Protein
-
LC Separation :
-
Inject the reaction mixture onto a C4 or C18 reverse-phase column suitable for protein separation.
-
Elute the components using a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
-
MS Detection :
-
Analyze the eluent using an ESI mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 500-4000 m/z).
-
-
Data Analysis :
-
Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the eluting species.
-
Identify the unreacted protein and the various PEGylated forms by their respective molecular weights.
-
Chromatographic Techniques: Separation and Quantification
Chromatography is essential for separating the components of the reaction mixture, allowing for their individual characterization and quantification.
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for identifying the formation of conjugates and detecting aggregation.[1]
Experimental Protocol: SEC-MALS Analysis of a PEGylated Antibody
-
System Setup :
-
Equilibrate a size-exclusion column suitable for the molecular weight range of the antibody and its conjugate with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
The SEC system should be coupled to a UV detector, a MALS detector, and a refractive index (RI) detector.
-
-
Data Acquisition :
-
Inject an appropriate amount of the purified PEGylated antibody (typically 50-100 µg) onto the column.
-
Collect data from all three detectors.
-
-
Data Analysis :
-
Use specialized software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass across each elution peak. The PEGylated antibody will have a higher molar mass than the unreacted antibody.
-
The software can also calculate the mass of the protein and PEG components of the conjugate.[2]
-
RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for quantifying the consumption of reactants and the formation of products in a PEGylation reaction.
Experimental Protocol: RP-HPLC Monitoring of a PEGylation Reaction
-
Column and Mobile Phase :
-
Use a C4 or C18 reverse-phase column with a pore size appropriate for the biomolecule (e.g., 300 Å for proteins).[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions :
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.
-
-
Data Analysis :
-
Identify the peaks corresponding to the unreacted biomolecule, the PEGylated product(s), and the hydrolyzed PEG-NHS ester.
-
The PEGylated product will typically elute earlier than the unreacted biomolecule due to the hydrophilic nature of the PEG chain.
-
Quantify the area under each peak to determine the extent of the reaction and the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the site of conjugation and determine the degree of PEGylation.[4]
Experimental Protocol: 1H NMR for Determining Degree of PEGylation
-
Sample Preparation :
-
Dissolve a known amount of the purified PEGylated protein (typically 1-5 mg) in a known volume of D2O.
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP).
-
-
Data Acquisition :
-
Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis :
-
Integrate the characteristic signal of the PEG methylene (B1212753) protons (around 3.6 ppm) and a well-resolved signal from the protein.[5]
-
The ratio of these integrals, corrected for the number of protons they represent, can be used to calculate the average number of PEG chains per protein molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of the conjugation reaction by observing changes in the vibrational modes of the molecules.
Experimental Protocol: ATR-FTIR for Monitoring Amide Bond Formation
-
Sample Preparation :
-
Acquire a background spectrum of the reaction buffer.
-
Place a small aliquot of the reaction mixture at different time points onto the ATR crystal.
-
-
Data Acquisition :
-
Collect the FTIR spectrum over the mid-IR range (e.g., 4000-600 cm-1).
-
-
Data Analysis :
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes in validating this compound conjugation.
References
- 1. wyatt.com [wyatt.com]
- 2. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of m-PEG17-NHS Ester Labeled Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process can improve pharmacokinetics by increasing hydrodynamic size, shielding from proteolytic degradation, and reducing immunogenicity. The m-PEG17-NHS ester is a specific, amine-reactive reagent used for this purpose. Accurate and detailed characterization of the resulting PEGylated peptide is critical for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) stands out as a primary analytical tool for this characterization, providing precise data on molecular weight, degree of PEGylation, and modification sites.[1][2][3]
This guide provides an objective comparison of this compound labeling with alternative methods and details the use of mass spectrometry for comprehensive characterization.
The Chemistry of this compound Labeling
The this compound reagent features a methoxy-capped polyethylene glycol chain with 17 ethylene (B1197577) glycol units, terminating in an N-hydroxysuccinimide (NHS) ester. This NHS ester group reacts efficiently with primary amines, such as the N-terminal amine and the ε-amine group of lysine (B10760008) residues, to form a stable amide bond.[4][5] The reaction is typically performed in a buffer with a pH of 7.2-8.5.[6][7]
Mass Spectrometric Characterization Workflow
Mass spectrometry is indispensable for confirming the outcome of a PEGylation reaction. The general workflow involves labeling the peptide, purifying the product, and analyzing it via MS, often MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization).[3]
-
Confirmation of Labeling: Successful PEGylation is confirmed by a distinct mass shift in the MS spectrum corresponding to the mass of the attached PEG moiety.
-
Determining Degree of PEGylation: The spectrum will show a distribution of species (unlabeled, mono-PEGylated, di-PEGylated, etc.). The relative intensities of these peaks can be used to estimate the extent of the reaction.[1]
-
Identifying PEGylation Sites: Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the PEG modification. By fragmenting the PEGylated peptide, a series of ions is produced. The modification site can be deduced by observing a mass shift in the fragment ions that retain the PEG chain.[8][9]
Comparison of Peptide Labeling Chemistries
While NHS esters are widely used, alternative chemistries offer different specificities and reaction conditions. The choice of reagent depends on the available functional groups on the peptide and the desired linkage chemistry.
| Reagent Chemistry | Target Functional Group | Typical Reaction pH | Resulting Linkage | Key Features |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 9.0[5] | Amide | High reactivity, stable bond, but can react with multiple lysines and N-terminus. |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Thioether | Highly specific for cysteine residues, enabling site-specific labeling.[10] |
| Aldehyde/Ketone | N-terminal Amine, Hydrazide | 4.0 - 6.0 | Secondary Amine (after reduction) | Allows for N-terminal specific labeling under reductive amination conditions.[5] |
| Click Chemistry (e.g., DBCO) | Azide | ~7.4 (Physiological) | Triazole | Bio-orthogonal, highly specific, and efficient reaction, requires pre-modification of peptide with an azide.[5] |
| Vinyl Sulfone | Thiol (-SH) | 8.0 - 9.0 | Thioether | Reacts with thiols to form a stable thioether linkage.[10] |
Quantitative Performance Data: Labeling vs. Label-Free MS
In quantitative proteomics, the efficiency and accuracy of labeling are paramount. While direct data on the labeling efficiency of this compound is specific to the peptide and reaction conditions, we can compare the general performance of labeling (e.g., TMT, iTRAQ) versus label-free quantification (LFQ) methods in mass spectrometry, which informs on the precision of analytical strategies.
| Performance Metric | Label-Based (e.g., TMT) | Label-Free (LFQ) |
| Proteome Coverage | Good | Often Superior[11] |
| Quantitative Accuracy | High, but can be affected by precursor co-isolation interference.[11][12] | High with high-resolution MS, but susceptible to missing values for low-abundance proteins.[11][13][14] |
| Reproducibility (CVs) | Generally lower CVs (better reproducibility) for consistently detected proteins. | Can have higher CVs, especially for low-abundance proteins due to stochastic detection.[11] |
| Throughput | Higher, as samples are multiplexed and run together.[15] | Lower, as each sample is run individually. |
| Sample Prep Complexity | Higher due to the chemical labeling step. | Simpler, no labeling required. |
Data synthesized from comparative proteomics studies.[11][13][14]
Experimental Protocols
Protocol 1: Peptide Labeling with this compound
This protocol provides a general guideline for labeling a peptide with a primary amine.
-
Reagent Preparation : Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[7][16] Dissolve the peptide in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[6]
-
NHS Ester Solution : Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[7][17] Do not store this solution as the NHS ester readily hydrolyzes.[18]
-
Reaction : Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution.[16] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[16][17]
-
Quenching (Optional) : To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.
-
Purification : Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or gel filtration.[7][16]
Protocol 2: Sample Preparation for MALDI-TOF MS Analysis
This protocol is suitable for the analysis of PEGylated peptides.
-
Matrix Selection : Prepare a matrix solution. For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (HCCA) is a common choice.[19] Prepare a saturated solution of HCCA in a 1:1 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[1]
-
Sample-Matrix Mixture : Mix the purified PEGylated peptide sample with the matrix solution. A 1:1 (v/v) ratio is a good starting point.[19] The final peptide concentration should be in the low micromolar to high femtomolar range.
-
Spotting : Spot 0.5-1 µL of the mixture onto the MALDI target plate.[1]
-
Crystallization : Allow the droplet to air-dry completely at room temperature. This process co-crystallizes the sample with the matrix.
-
Analysis : The target plate is now ready for insertion into the MALDI-TOF mass spectrometer. Acquire spectra in the mass range expected for the unlabeled and PEGylated peptide.[1] Linear mode is often preferred for analyzing larger molecules or heterogeneous PEG samples.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. confluore.com [confluore.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. covalx.com [covalx.com]
A Comparative Analysis of Amine-Reactive PEGylation Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate PEGylation reagent is a critical step in the development of biotherapeutics and other functionalized biomolecules. This guide provides an objective comparison of common amine-reactive polyethylene (B3416737) glycol (PEG) reagents, supported by experimental data to facilitate an informed decision-making process.
The covalent attachment of PEG chains, or PEGylation, to proteins, peptides, and other molecules is a widely adopted strategy to enhance their therapeutic properties. Benefits include improved solubility, increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2] The most common targets for PEGylation are the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[2] This guide focuses on a comparative study of different amine-reactive PEGylation reagents, outlining their reaction chemistries, performance metrics, and experimental protocols.
Overview of Amine-Reactive PEGylation Reagents
A variety of reagents have been developed to specifically target amine groups for PEGylation. The choice of reagent influences the stability of the resulting linkage, the specificity of the reaction, and the overall efficiency of the conjugation process. The most prominent classes of amine-reactive PEGylation reagents include N-hydroxysuccinimidyl (NHS) esters, aldehydes, and succinimidyl carbonates.[3][4]
Comparative Performance of Amine-Reactive PEGylation Reagents
The selection of a PEGylation reagent is often a trade-off between reaction efficiency, specificity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of the most common amine-reactive PEGylation reagents.
| Reagent Type | Linkage Formed | Optimal pH | Reaction Time | Key Advantages | Key Disadvantages |
| mPEG-NHS Ester | Amide | 7.0 - 8.5 | 30 - 60 min | High reactivity, simple one-step reaction.[5][6] | Susceptible to hydrolysis, potential for non-specific reactions.[7] |
| mPEG-Aldehyde | Secondary Amine | 5.0 - 7.0 | 2 - 4 hours | Site-specific N-terminal PEGylation is possible, stable linkage.[8][9] | Requires a reducing agent, two-step reaction.[3] |
| mPEG-Succinimidyl Carbonate (SC) | Carbamate (Urethane) | 7.0 - 9.0 | 1 - 2 hours | Forms a highly stable linkage, less prone to hydrolysis than NHS esters.[3][7] | Generally less reactive than NHS esters.[3] |
| mPEG-Isothiocyanate | Thiourea | 8.0 - 9.5 | 2 - 4 hours | Forms a stable linkage.[3] | Can have slower reaction kinetics compared to NHS esters. |
Reaction Mechanisms of Amine-Reactive PEGylation
The chemical reactions underpinning the conjugation of PEG to amine groups vary depending on the reagent used. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving the desired product.
Caption: Reaction mechanisms for common amine-reactive PEGylation reagents.
Experimental Protocols
The following are generalized protocols for the PEGylation of a model protein, such as Bovine Serum Albumin (BSA), using different amine-reactive reagents. These should be optimized for specific applications.
General Experimental Workflow
A typical PEGylation experiment follows a standardized workflow, from reagent preparation to the analysis of the final product.
Caption: A generalized workflow for a protein PEGylation experiment.
Protocol 1: PEGylation with mPEG-NHS Ester
-
Materials:
-
Protein (e.g., BSA)
-
mPEG-NHS ester
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the mPEG-NHS ester in the reaction buffer immediately before use.
-
Add the mPEG-NHS ester solution to the protein solution at a 5 to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and protein.
-
Analyze the purified product by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: PEGylation with mPEG-Aldehyde (Reductive Amination)
-
Materials:
-
Protein (e.g., BSA)
-
mPEG-Aldehyde
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the mPEG-Aldehyde in the reaction buffer.
-
Add the mPEG-Aldehyde solution to the protein solution at a 5 to 20-fold molar excess.
-
Add the reducing agent to the reaction mixture at a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purify the PEGylated protein using size-exclusion chromatography.
-
Analyze the purified product by SDS-PAGE and MALDI-TOF mass spectrometry.
-
Protocol 3: PEGylation with mPEG-Succinimidyl Carbonate (SC)
-
Materials:
-
Protein (e.g., BSA)
-
mPEG-SC
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the mPEG-SC in the reaction buffer immediately before use.
-
Add the mPEG-SC solution to the protein solution at a 5 to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purify the PEGylated protein using size-exclusion chromatography.
-
Analyze the purified product by SDS-PAGE and MALDI-TOF mass spectrometry.
-
Conclusion
The choice of an amine-reactive PEGylation reagent is a critical decision in the development of bioconjugates. NHS esters offer high reactivity and simplicity, making them a popular choice for general PEGylation.[3] Aldehyde-based reagents provide the opportunity for more site-specific conjugation, particularly at the N-terminus, resulting in a more homogeneous product.[9] Succinimidyl carbonates form highly stable urethane (B1682113) linkages, which can be advantageous for applications requiring long-term stability in vivo.[3] Ultimately, the optimal reagent will depend on the specific properties of the molecule to be PEGylated, the desired characteristics of the final product, and the specific application. Careful consideration of the comparative data and protocols presented in this guide will aid researchers in making an informed choice for their PEGylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinimidyl PEG NHS, mPEG-NHS(SC) [nanocs.net]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Degree of PEGylation with m-PEG17-NHS Ester
For researchers, scientists, and drug development professionals, accurately quantifying the extent of PEGylation is a critical step in the development of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins and peptides. The degree of PEGylation—the number of PEG molecules attached to a single protein or peptide—directly impacts the efficacy, safety, and stability of the final product. This guide provides an objective comparison of common analytical methods for determining the degree of PEGylation using m-PEG17-NHS ester, a popular amine-reactive PEGylation reagent.
Understanding the Reagent: this compound
The this compound is a specific type of PEGylation reagent characterized by a methoxy (B1213986) group at one terminus, a chain of 17 ethylene (B1197577) glycol units, and a reactive N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable amide bonds.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed to determine the degree of PEGylation. The choice of method often depends on factors such as the desired level of detail (average vs. distribution of PEGylated species), sample purity, and available instrumentation. Here, we compare four widely used methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) colorimetric assay.
Quantitative Performance Comparison
| Feature | MALDI-TOF MS | SEC-MALS | ¹H NMR Spectroscopy | TNBS Assay |
| Principle | Measures the mass-to-charge ratio of ions to determine molecular weight. | Separates molecules based on hydrodynamic radius, with MALS detecting light scattering to determine absolute molecular weight. | Quantifies the ratio of PEG to protein by integrating the areas of their respective proton signals. | Colorimetrically quantifies the number of unreacted primary amino groups. |
| Information Provided | Distribution of PEGylated species (mono-, di-, poly-PEGylated), average degree of PEGylation. | Average molecular weight of the conjugate, degree of PEGylation, detection of aggregates. | Average degree of PEGylation. | Indirect measure of the degree of PEGylation by quantifying remaining free amines. |
| Accuracy | High for molecular weight determination. | Moderate; dependent on accurate concentration and dn/dc values.[1] | High, quantitative.[2][3] | Moderate to low; can be affected by interfering substances and protein structure.[4] |
| Precision | High. | High. | High. | Moderate. |
| Sensitivity | High (femtomole to picomole range).[5] | Moderate (microgram range). | Low (milligram range).[6] | Moderate (nanomole range). |
| Sample Throughput | High. | Moderate. | Low. | High. |
| Cost | High (instrumentation). | High (instrumentation). | High (instrumentation). | Low (reagents and spectrophotometer). |
| Key Advantage | Provides detailed information on the distribution of PEGylated species.[7] | Can detect and quantify aggregates.[8] | Non-destructive and highly quantitative for average PEGylation.[2] | Simple, cost-effective, and high-throughput. |
| Key Limitation | Signal suppression can occur with heterogeneous samples. | Does not resolve different PEGylated species with similar hydrodynamic radii.[8] | Requires relatively large amounts of pure sample and may have overlapping signals.[6] | Indirect measurement; assumes all amines are equally reactive.[4] |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of a protein PEGylated with this compound.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Matrix solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the PEGylated protein and unmodified protein in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of the matrix (e.g., 10 mg/mL sinapinic acid) in a 1:1 (v/v) solution of ACN and 0.1% TFA.
-
-
Target Spotting:
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode, which is suitable for large molecules.[5]
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein.
-
Identify the series of peaks corresponding to the PEGylated protein. Each peak represents the protein with a different number of attached this compound molecules.
-
Calculate the mass difference between the unmodified protein and each PEGylated species to confirm the number of attached PEG chains (MW of m-PEG17 is approximately 824 Da, after reaction and loss of NHS).
-
The relative intensity of the peaks can be used to estimate the distribution of the different PEGylated forms.
-
SEC-MALS Protocol
This protocol outlines the determination of the degree of PEGylation using SEC coupled with MALS, UV, and differential refractive index (dRI) detectors.[8]
Materials:
-
PEGylated protein sample
-
SEC column suitable for the molecular weight range of the protein and its conjugates.
-
Mobile phase (e.g., phosphate-buffered saline).
-
HPLC or FPLC system equipped with UV and dRI detectors.
-
MALS detector.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the prepared sample onto the SEC column.
-
Monitor the elution profile using the UV, dRI, and MALS detectors.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA™) for data analysis.
-
Determine the molar mass of the eluting species using the data from the MALS and concentration detectors (UV for the protein component and dRI for the overall conjugate).
-
The software can perform a protein conjugate analysis to determine the molar mass of the protein and the attached PEG separately.[8]
-
The degree of PEGylation (DP) is calculated using the following formula: DP = (Molar Mass of PEG in conjugate) / (Molar Mass of a single PEG chain)
-
¹H NMR Spectroscopy Protocol
This protocol describes the quantitative determination of the average degree of PEGylation.[2][3]
Materials:
-
Purified, lyophilized PEGylated protein sample.
-
Deuterium oxide (D₂O).
-
Internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) of a known concentration.
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized PEGylated protein in D₂O to a final concentration of 5-10 mg/mL.
-
Add a known amount of the internal standard.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
The characteristic strong, sharp singlet of the PEG methylene (B1212753) protons will appear around 3.6 ppm.[2]
-
The signal for the internal standard (e.g., DMSO at ~2.7 ppm) will also be present.
-
-
Data Analysis:
-
Integrate the area of the PEG proton signal (I_PEG).
-
Integrate the area of a well-resolved protein proton signal (I_Protein) or use an external calibration with the unmodified protein. If no well-resolved protein signal is available, the concentration of the protein must be accurately known from another method (e.g., UV absorbance at 280 nm).
-
Integrate the area of the internal standard signal (I_Standard).
-
The degree of PEGylation (DP) can be calculated using the following formula, assuming the protein concentration is known: DP = (I_PEG / Number of PEG protons) / (moles of protein) Where the number of protons for m-PEG17 is (17 * 4) + 3 = 71.
-
TNBS Assay Protocol
This protocol provides a method for the indirect determination of the degree of PEGylation by quantifying the remaining primary amines.[10][11]
Materials:
-
PEGylated protein sample.
-
Unmodified protein (control).
-
0.1 M sodium bicarbonate buffer, pH 8.5.
-
0.5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution.
-
10% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution.
-
1 N Hydrochloric acid (HCl).
-
96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standards with known concentrations of the unmodified protein in the sodium bicarbonate buffer.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein and unmodified protein (for a positive control) in the sodium bicarbonate buffer to the same concentration as the standards.
-
-
Reaction:
-
To 500 µL of each standard and sample, add 250 µL of the 0.5% TNBS solution.
-
Incubate the mixture at 37°C for 2 hours in the dark.[10]
-
-
Stopping the Reaction:
-
Add 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube to stop the reaction.[11]
-
-
Measurement:
-
Measure the absorbance of each sample at 335 nm.
-
-
Data Analysis:
-
Create a standard curve of absorbance versus the number of primary amines (calculated from the known lysine content and N-terminus of the unmodified protein).
-
Determine the number of free amines in the PEGylated sample from the standard curve.
-
The degree of PEGylation (DP) is calculated as: DP = (Total amines in unmodified protein - Free amines in PEGylated protein)
-
Visualizing the Workflow and Method Relationships
Experimental Workflow for Determining the Degree of PEGylation
Caption: Experimental workflow from PEGylation reaction to analysis.
Logical Relationships Between PEGylation Determination Methods
Caption: Logical relationships between analytical methods and the information they provide.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. covalx.com [covalx.com]
- 10. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Functional Assays for Confirming PEGylated Protein Activity
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. While PEGylation can increase a protein's serum half-life, stability, and solubility, and decrease its immunogenicity, it can also impact its biological activity. Therefore, it is crucial for researchers, scientists, and drug development professionals to perform robust functional assays to confirm that the PEGylated protein retains its intended therapeutic efficacy.
This guide provides an objective comparison of common functional assays used to evaluate PEGylated proteins, using PEGylated Granulocyte Colony-Stimulating Factor (PEG-G-CSF), a key cytokine for treating neutropenia, as a primary example.
Comparison of In Vitro Bioactivity: PEG-G-CSF vs. G-CSF
The most common method to assess the functional activity of G-CSF and its PEGylated form is through in vitro cell-based proliferation assays. These assays measure the ability of the protein to stimulate the growth of a G-CSF-dependent cell line. The results are typically reported as the effective concentration 50 (EC₅₀), which is the concentration of the protein that elicits a half-maximal response. A lower EC₅₀ value indicates higher potency.
While PEGylation is designed to improve in vivo performance, it often leads to a decrease in in vitro bioactivity. This is generally attributed to the PEG moiety sterically hindering the protein from binding to its receptor. However, this reduced in vitro activity is usually offset by the significantly extended circulation time in vivo.[1][2]
Table 1: Comparison of In Vitro Bioactivity (EC₅₀) of G-CSF and PEG-G-CSF
| Protein | Cell Line | Assay Type | EC₅₀ (pM) | Reference |
| G-CSF | M-NFS-60 | MTT Proliferation Assay | 37 ± 12 | [3] |
| PEG-G-CSF | M-NFS-60 | MTT Proliferation Assay | 46 ± 5.5 | [3] |
| Met-G-CSF | M-NFS-60 | WST-1 Proliferation Assay | 60.3 ± 3.9 pg/ml | [1] |
| Met-G-CSF-Met1-PEG | M-NFS-60 | WST-1 Proliferation Assay | 435.8 ± 10.4 pg/ml | [1] |
| Met-G-CSF-Gln135-PEG | M-NFS-60 | WST-1 Proliferation Assay | 343.4 ± 6.8 pg/ml | [1] |
Note: Direct comparison between studies should be made with caution due to variations in PEGylation chemistry, PEG size, and specific assay conditions.
Key Functional Assays and Experimental Protocols
The selection of a functional assay depends on the protein's mechanism of action (MoA). For growth factors like G-CSF, proliferation assays are the standard. For other proteins, different assays such as cytotoxicity, anti-viral, or enzyme activity assays would be more appropriate.
Cell Proliferation Assay (G-CSF/PEG-G-CSF)
This assay is the gold standard for determining the biological activity of G-CSF and its PEGylated versions. It relies on a myeloid leukemia cell line, such as NFS-60 or M-NFS-60, which is dependent on G-CSF for growth and survival.[3][4] The proliferation is measured using a metabolic indicator dye like MTT, MTS, or WST-8.[1][4]
Detailed Experimental Protocol (WST-8 based):
-
Cell Culture: Culture G-CSF-dependent NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a maintenance concentration of G-CSF.
-
Cell Preparation: Prior to the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells and determine the cell count and viability using a method like Trypan Blue exclusion.[4]
-
Seeding: Seed the cells into a 96-well microplate at an optimized density (e.g., 4 x 10⁵ to 12 x 10⁵ cells/ml) in a final volume of 100 µL per well.[4]
-
Sample Preparation: Prepare a serial dilution of the reference standard (non-PEGylated G-CSF) and the PEG-G-CSF test samples.
-
Stimulation: Add 100 µL of the diluted samples and controls to the appropriate wells. Include wells with cells only (negative control) and medium only (blank).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a predetermined optimal time, typically 48 to 72 hours.[5]
-
Colorimetric Reaction: Add 10-20 µL of a WST-8 reagent (like CCK-8) to each well and incubate for an additional 2-4 hours.[1][4]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the absorbance against the log of the protein concentration and fit the data to a four-parameter logistic (4-PL) curve to determine the EC₅₀ value for each sample.
Visualizing Workflows and Pathways
Understanding the experimental process and the underlying biological mechanism is critical. Diagrams generated using Graphviz provide a clear visual representation of these complex systems.
Experimental Workflow: Cell-Based Proliferation Assay
The following diagram outlines the key steps in a typical cell-based proliferation assay for confirming the activity of PEGylated G-CSF.
G-CSF Signaling Pathway
G-CSF exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic precursor cells. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to cell survival, proliferation, and differentiation into neutrophils.[6][7] The primary signaling routes are the JAK/STAT and MAPK pathways.[7][8]
References
- 1. Biophysical Characterization of Met-G-CSF: Effects of Different Site-Specific Mono-Pegylations on Protein Stability and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 8. terracline.com [terracline.com]
A Head-to-Head Comparison: Mono-functional vs. Hetero-bifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of bioconjugates. This guide provides an objective comparison of mono-functional and hetero-bifunctional PEG linkers, supported by experimental data and detailed methodologies to inform your selection process.
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect a biomolecule, such as a protein or antibody, to another molecule, which could be a drug, a fluorescent dye, or another biomolecule. The PEG component itself imparts several beneficial properties, including increased solubility, enhanced stability, and reduced immunogenicity of the resulting conjugate. The key distinction between mono-functional and hetero-bifunctional PEG linkers lies in their reactive ends, which dictates their application and conjugation strategy.
Mono-functional PEG linkers possess a single reactive functional group at one terminus, while the other end is capped with an inert group, typically a methoxy (B1213986) group (mPEG). These are primarily used for PEGylating a single type of molecule, effectively shielding it and improving its pharmacokinetic properties.
Hetero-bifunctional PEG linkers , in contrast, have two different reactive functional groups at each end. This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, making them indispensable for creating complex constructs like antibody-drug conjugates (ADCs) and PROTACs.[1]
At a Glance: Key Differences
| Feature | Mono-functional PEG Linkers | Hetero-bifunctional PEG Linkers |
| Structure | One reactive group, one inert end (e.g., mPEG-NHS) | Two different reactive groups (e.g., NHS-PEG-Maleimide) |
| Primary Use | PEGylation of a single molecule (e.g., protein, peptide) | Cross-linking two different molecules (e.g., antibody to a drug) |
| Conjugation Strategy | One-step reaction | Two-step, sequential reaction |
| Complexity of Application | Simpler, for modifying a single entity | More complex, for building multi-component systems |
| Control over Conjugation | Less control in complex systems | High control over the conjugation process |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies comparing mono-functional and hetero-bifunctional PEG linkers are limited, we can infer their performance characteristics from available data on similar linker types and their applications. The following tables summarize typical performance data, drawing from studies on homobifunctional and hetero-bifunctional linkers, which can serve as a proxy for understanding the performance of mono-functional linkers in simpler conjugation schemes versus hetero-bifunctional linkers in more complex ones.
Table 1: Comparative Conjugation Efficiency and Product Purity
| Parameter | Mono-functional PEGylation (Inferred) | Hetero-bifunctional Conjugation (e.g., Mal-PEG-NHS) |
| Conjugation Efficiency (%) | 60-80% | 70-90%[1] |
| Yield of Desired Conjugate (%) | 50-70% | 60-80%[1] |
| Presence of Oligomeric Byproducts | Low (in simple PEGylation) | Low to None[1] |
| Purity after Standard Purification (%) | >90% | >95%[1] |
Note: Data for mono-functional PEGylation is inferred based on typical yields for single-step protein modification, while data for hetero-bifunctional conjugation is from a study comparing homobifunctional and hetero-bifunctional linkers.[1]
Table 2: Stability of the Resulting Conjugate
| Parameter | Mono-functional PEGylated Protein (Inferred) | Antibody-Drug Conjugate with Hetero-bifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 1-5% | <2%[1] |
| In Vivo Half-life | Significantly increased compared to native protein | Dependent on both the biomolecule and the attached molecule |
| Linkage Stability | Dependent on the reactive group used (e.g., amide bond is highly stable) | Dependent on the stability of both linkages |
Note: Stability of mono-functional PEGylated proteins is a well-established benefit of PEGylation. The data for the ADC with a hetero-bifunctional linker is from a comparative study.[1]
Visualizing the Concepts
Structural Differences
Caption: Structural comparison of mono-functional and hetero-bifunctional PEG linkers.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflows for mono-functional and hetero-bifunctional PEGylation.
Impact on Biological Systems: A Signaling Pathway Perspective
The choice of linker can influence how a bioconjugate interacts with its biological target and the subsequent signaling pathways. For instance, in the context of an ADC targeting a cancer cell, the linker's properties can affect drug release and, consequently, the downstream signaling that leads to apoptosis.
References
PEGylation's Double-Edged Sword: A Comparative Guide to Its Impact on Protein Immunogenicity
For researchers, scientists, and drug development professionals, understanding the immunological profile of therapeutic proteins is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, has long been a go-to strategy to enhance the pharmacokinetic properties and reduce the immunogenicity of these biologics. However, the effectiveness of this technique is not absolute and is accompanied by its own set of immunological challenges. This guide provides an objective comparison of the effects of PEGylation on protein immunogenicity, supported by experimental data, detailed methodologies for key assessment assays, and visual representations of the underlying biological processes.
PEGylation is designed to create a hydrophilic shield around a therapeutic protein, sterically hindering its recognition by the immune system.[1] This masking of epitopes is intended to decrease the formation of anti-drug antibodies (ADAs), which can lead to neutralization of the therapeutic, accelerated clearance, and hypersensitivity reactions.[1][2] While often successful, a growing body of evidence highlights that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[1] The presence of these anti-PEG antibodies, whether pre-existing or treatment-induced, can paradoxically lead to accelerated blood clearance (ABC) of the PEGylated drug, thereby reducing its efficacy and potentially causing adverse reactions.[1][3]
The immunogenicity of a PEGylated protein is a complex interplay of factors including the intrinsic immunogenicity of the protein, the size and structure (linear versus branched) of the PEG molecule, the degree and site of PEGylation, and the patient's immune status.[1][4][5]
Quantitative Comparison of Immunogenicity: PEGylated vs. Non-PEGylated Proteins
The following tables summarize experimental data from preclinical and clinical studies, providing a quantitative comparison of the immunogenic profiles of various therapeutic proteins in their native and PEGylated forms.
Table 1: Comparison of Anti-Drug Antibody (ADA) Response
| Therapeutic Protein | Modification | Species/Population | ADA Incidence/Titer | Key Findings |
| Uricase | Non-PEGylated | Mice | High anti-uricase antibody titers in all treated mice. | The unmodified enzyme was found to be highly immunogenic.[1] |
| Uricase | PEGylated (PEG-uricase) | Mice | No detectable anti-uricase antibodies. | PEGylation significantly reduced the immunogenicity of uricase.[1] |
| Asparaginase (B612624) | Non-PEGylated | Pediatric ALL Patients | High incidence of anti-asparaginase antibodies, leading to inactivation of the enzyme. | Native asparaginase is associated with a high rate of hypersensitivity reactions and silent inactivation. |
| Asparaginase | PEGylated (PEG-asparaginase) | Pediatric ALL Patients | Lower incidence of anti-asparaginase antibodies compared to the native form. | PEGylation reduces the immunogenicity and allows for a less frequent dosing schedule.[3] |
| Interferon-alpha2a | Non-PEGylated | Hepatitis C Patients | Development of neutralizing antibodies in a subset of patients. | ADA formation can lead to a loss of therapeutic response. |
| Interferon-alpha2a | PEGylated (Peginterferon alfa-2a) | Hepatitis C Patients | Lower incidence of neutralizing antibodies compared to the non-PEGylated form. | PEGylation decreases immunogenicity and improves the pharmacokinetic profile. |
Experimental Protocols for Immunogenicity Assessment
The evaluation of immunogenicity is a critical component of drug development. The following are detailed methodologies for key experiments cited in the assessment of ADAs.
Anti-Drug Antibody (ADA) Bridging ELISA
The bridging ELISA is a common method for detecting ADAs in patient samples.
Principle: In this assay, bivalent ADAs in the sample act as a "bridge" between the drug coated on a microplate and a labeled version of the same drug, generating a detectable signal.
Protocol:
-
Coating: A 96-well microplate is coated with the therapeutic protein (drug).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum or plasma is added to the wells. If ADAs are present, they will bind to the coated drug.
-
Washing: The plate is washed to remove unbound components.
-
Detection: The biotinylated or enzyme-conjugated therapeutic protein is added. This will bind to the ADA-drug complexes formed in the previous step.
-
Signal Generation: For biotinylated detection, streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For enzyme-conjugated detection, a substrate is added directly.
-
Data Analysis: The signal intensity is proportional to the amount of ADAs in the sample.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time detection and characterization of biomolecular interactions, including the binding of ADAs to a therapeutic protein.[6][7][8]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[9][10]
Protocol:
-
Ligand Immobilization: The therapeutic protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the patient sample (analyte) is flowed over the sensor chip surface.
-
Association: If ADAs are present, they will bind to the immobilized therapeutic protein, causing a change in the refractive index, which is detected as an increase in the SPR signal.
-
Dissociation: A buffer is flowed over the chip to measure the rate at which the ADAs dissociate from the therapeutic protein.
-
Regeneration: A regeneration solution is used to remove the bound ADAs, allowing the chip to be reused.
-
Data Analysis: The resulting sensorgram provides information on the concentration, kinetics, and affinity of the ADA-drug interaction.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the biological pathways involved in the immune response to therapeutic proteins.
Caption: Workflow of an Anti-Drug Antibody (ADA) Bridging ELISA.
Caption: Immune response to a therapeutic protein.
Conclusion
PEGylation remains a valuable tool for improving the therapeutic index of protein drugs by reducing their immunogenicity and extending their half-life. However, the potential for inducing anti-PEG antibodies necessitates a thorough and individualized immunogenicity risk assessment for each PEGylated product. A comprehensive evaluation using a combination of in vitro assays, such as ELISA and SPR, and in vivo studies is crucial for ensuring the safety and efficacy of these modified biologics. The choice of PEG size, structure, and attachment site can significantly impact the immunological outcome, and therefore, these parameters must be carefully optimized during drug development.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. T and B cell epitope analysis for the immunogenicity evaluation and mitigation of antibody-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to m-PEG17-NHS Ester for Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at m-PEG17-NHS Ester Performance Against Alternatives
In the realm of bioconjugation and drug delivery, the strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and nanoparticles—a process known as PEGylation—is a cornerstone for enhancing their in vivo performance. The choice of the PEGylating agent is critical, influencing the stability, bioavailability, and immunogenicity of the resulting conjugate. This guide provides a comprehensive comparison of this compound with other relevant alternatives, supported by experimental data to inform your research and development decisions.
Performance Comparison: this compound vs. Alternatives
The performance of a PEGylating agent is a multi-faceted consideration, encompassing reaction efficiency, the stability of the resulting conjugate, and the in vivo pharmacokinetic profile. Here, we compare this compound, a linear monofunctional PEG reagent, against other linear PEG-NHS esters of varying lengths, branched PEG-NHS esters, and a non-PEG alternative, polysarcosine (pSar).
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines on biomolecules at physiological to slightly alkaline pH, forming stable amide bonds.[1][2] The this compound offers a balance of hydrophilicity and size, making it a versatile tool for various applications.
Key Performance Metrics
| Parameter | This compound | Other Linear m-PEG-NHS Esters (e.g., m-PEG12, m-PEG24) | Branched PEG-NHS Ester (e.g., 20 kDa) | Polysarcosine (pSar)-NHS Ester |
| Conjugation Efficiency | High | High, with minor variations depending on steric hindrance. | Generally high, but may be slightly lower due to increased steric bulk. | High, comparable to PEG-NHS esters.[3] |
| Product Homogeneity | Moderate, dependent on the number of accessible amines on the target molecule. | Moderate, similar to this compound. | Can be higher if the bulky structure limits conjugation to more accessible sites. | Moderate, similar to linear PEGs. |
| In Vivo Half-life | Significant increase compared to the unmodified molecule. | Length-dependent; longer chains generally lead to longer half-lives.[4][5][6] | Often provides a longer half-life compared to linear PEGs of similar molecular weight due to a larger hydrodynamic radius.[7] | Comparable or slightly better than PEG of similar molecular weight, with some studies showing higher tumor accumulation.[3] |
| Immunogenicity | Low, but anti-PEG antibodies can be a concern. | Generally low; the effect of chain length on immunogenicity is not always predictable and should be assessed on a case-by-case basis.[8] | May offer better shielding of protein epitopes, potentially reducing immunogenicity. | Considered to have very low to no immunogenicity, potentially overcoming the anti-PEG antibody issue.[3][9] |
| Stability of Conjugate | Stable amide bond. | Stable amide bond. | Stable amide bond. | Stable amide bond. |
| Cellular Uptake | Generally reduces non-specific cellular uptake. | Chain length dependent; longer chains can further reduce uptake.[10][11][12][13] | The larger size can lead to a more significant reduction in cellular uptake. | Can be modulated based on chain length and exhibits efficient cellular uptake in some contexts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for protein conjugation and characterization.
Protocol 1: General Protein PEGylation with m-PEG-NHS Ester
This protocol outlines the fundamental steps for conjugating an m-PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.4)
-
m-PEG-NHS ester (e.g., this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[14][15]
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[14][15]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester solution to the protein solution with gentle mixing.[14][15] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14][15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[16]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[14][15]
Protocol 2: Comparative Analysis of Hydrolysis Rates of m-PEG-NHS Esters
This protocol allows for the comparison of the stability of different m-PEG-NHS esters in aqueous solutions.
Materials:
-
m-PEG-NHS esters of different chain lengths
-
Phosphate buffer (20 mM, pH 7.0 and 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of each m-PEG-NHS ester in the phosphate buffers at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points, measure the absorbance of the solutions at 260 nm. The release of N-hydroxysuccinimide (NHS) upon hydrolysis results in an increase in absorbance at this wavelength.[17]
-
Calculate the hydrolysis half-life for each reagent under the different pH conditions. A table of known hydrolysis half-lives for various PEG-NHS esters can be found in the literature, showing that reactivity varies with the linker chemistry.
Visualizing the Process: Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for protein PEGylation and the general signaling pathway impacted by enhanced drug delivery.
Caption: A streamlined workflow for the conjugation of proteins with m-PEG-NHS ester.
Caption: PEGylation enhances drug delivery by increasing circulation time and promoting accumulation at the target site.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 8. Effect of polyethyleneglycol (PEG) chain length on the bio-nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - NanoDelivery Lab [nanodeliverylab.github.io]
- 9. researchgate.net [researchgate.net]
- 10. openreadings.eu [openreadings.eu]
- 11. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of m-PEG17-NHS Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like m-PEG17-NHS ester are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), the following PPE and handling procedures are recommended:
| Personal Protective Equipment (PPE) & Handling | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust or aerosols. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
In case of accidental exposure, follow these first aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must always be conducted in accordance with federal, state, and local regulations.[1][2] The following protocol provides a general framework for safe disposal.
1. Assess the Waste Stream:
- Determine if the this compound is in solid form or dissolved in a solvent.
- Identify any other chemicals mixed with the this compound waste, as this may alter the disposal route.
2. Neutralize Reactive NHS Ester (if necessary and permissible by local regulations):
- N-Hydroxysuccinimide (NHS) esters can be hydrolyzed to a less reactive carboxylic acid. This can often be achieved by adding an excess of an aqueous buffer with a slightly basic pH (e.g., pH 8-9) and allowing it to stir for several hours.
- Note: This step should only be performed if you are certain it is safe and permitted by your institution's environmental health and safety (EHS) department.
3. Containment and Labeling:
- Place the this compound waste into a designated, sealable, and chemically compatible waste container.
- Clearly label the container with the full chemical name ("this compound") and any other components of the waste mixture.
4. Spills and Decontamination:
- For solid spills, carefully sweep up the material to avoid dust formation.[2]
- For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[2]
- Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
5. Final Disposal:
- Dispose of the waste container through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
- Processing, use, or contamination of this product may change the waste management options.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to remember that this guide serves as a general framework. Always prioritize and adhere to the specific guidelines and regulations set forth by your institution's Environmental Health and Safety department and local governmental agencies.
References
Personal protective equipment for handling m-PEG17-NHS ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal protocols for m-PEG17-NHS ester, a PEG-based PROTAC linker. Adherence to these procedures is critical for laboratory safety and experimental success.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C40H75NO21 | [1] |
| Molecular Weight | ~906.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% - 98% | [2][3] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield is required if there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves. Inspect before each use and change immediately upon contact with the chemical.[6][7] |
| Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to cover as much skin as possible.[6] |
| Respiratory Protection | Dust mask | Recommended when handling the solid powder to avoid inhalation.[7] |
Operational Handling Procedures
The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive and can readily hydrolyze, rendering the compound inactive.[4][8] To ensure the integrity of the reagent and the success of your experiment, follow these handling procedures:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[4]
-
Reagent Preparation:
-
Dissolve the required amount of this compound in an appropriate anhydrous organic solvent such as DMSO or DMF immediately before use.[4]
-
Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[4]
-
Avoid using buffers that contain primary amines (e.g., Tris or glycine) as they will react with the NHS ester. Use an amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[4]
-
-
Reaction Quenching: After the reaction is complete, any unreacted NHS ester can be quenched by adding an amine-containing buffer such as Tris-buffered saline (TBS) or a solution of glycine (B1666218) or ethanolamine.[9]
Disposal Plan
All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash.[7]
Waste Stream Management
| Waste Type | Disposal Procedure |
| Unused or Expired Solid | Collect the original vial in a designated, clearly labeled hazardous waste container. Do not dispose of in regular trash.[7] |
| Concentrated Solutions (in DMSO/DMF) | Collect in a designated, sealed, and clearly labeled hazardous waste container made of a material compatible with the solvent (e.g., high-density polyethylene).[7] |
| Dilute Aqueous Solutions | Ensure the reactive NHS ester is quenched by adjusting the pH to between 7 and 8.5 and allowing it to stand for several hours to hydrolyze. Collect the quenched solution in a designated aqueous hazardous waste container. Do not dispose of down the drain without permission from your institution's Environmental Health and Safety (EHS) department.[7] |
| Contaminated Labware (pipette tips, gloves, etc.) | Collect all solid materials that have come into contact with the compound in a designated solid hazardous waste container.[7] |
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 174569-25-6 | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
